2-(Bromomethyl)-6-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWDFGQAXHSIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435292 | |
| Record name | 2-(Bromomethyl)-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156094-63-2 | |
| Record name | 2-(Bromomethyl)-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-(bromomethyl)-6-methoxypyridine from 2-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-6-methoxypyridine from 2-methoxy-6-methylpyridine. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, making a thorough understanding of its methodology, potential challenges, and optimization strategies crucial for professionals in the field. This document outlines the prevalent synthetic route, detailed experimental protocols, and critical considerations for successful and safe execution.
Reaction Overview: The Wohl-Ziegler Bromination
The synthesis of this compound from 2-methoxy-6-methylpyridine is typically achieved through a free-radical substitution reaction known as the Wohl-Ziegler bromination.[1][2][3][4] This reaction selectively brominates the benzylic position of the methyl group on the pyridine ring. The most common reagent employed for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under the reaction conditions.[1][2][3][4] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction.[5] The reaction is typically carried out in a non-polar aprotic solvent, with carbon tetrachloride (CCl₄) being a classic choice, although less toxic alternatives are increasingly preferred.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. While a comprehensive set of comparative data from multiple sources for this specific transformation is limited in publicly available literature, the provided data from a representative synthesis illustrates the typical conditions and outcomes.
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-6-methylpyridine | [6] |
| Reagent | N-Bromosuccinimide (NBS) | [6] |
| Initiator | Azobisisobutyronitrile (AIBN) | [6] |
| Solvent | Carbon Tetrachloride (CCl₄) | [6] |
| Reaction Time | 8 hours | [6] |
| Temperature | Reflux | [6] |
| Yield | 66% | [6] |
| Product Purity | ≥98.0% | [7] |
| Molecular Formula | C₇H₈BrNO | [7] |
| Molecular Weight | 202.05 g/mol | [7] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures.[6]
Materials:
-
2-methoxy-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Chloroform
-
Hexane
-
Silica gel for column chromatography
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Oil bath
-
Apparatus for filtration under vacuum
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-bromosuccinimide (1.07 g, 6.01 mmol) and azobisisobutyronitrile (49.3 mg, 0.300 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Solvent and Reactant Addition: Add 8 mL of anhydrous carbon tetrachloride to the flask. Heat the mixture and then add 2-methoxy-6-methylpyridine (0.73 mL, 6.00 mmol).
-
Reaction: Reflux the reaction mixture in an oil bath for 8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Concentration: Concentrate the crude reaction mixture in vacuo using a rotary evaporator.
-
Purification: Purify the residue by silica-gel column chromatography. The eluent system is a 1:1 (v/v) mixture of chloroform and hexane. This should yield this compound as a colorless liquid (619 mg, 66% yield).[6]
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (dd, J = 8.2 Hz, J = 7.3 Hz, 1H), 7.32 (d, J = 7.3 Hz, 1H), 6.99 (d, J = 8.2 Hz, 1H), 4.56 (s, 2H), 3.94 (s, 3H).[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A streamlined workflow for the synthesis and purification of this compound.
Reaction Mechanism: Radical Substitution
The Wohl-Ziegler bromination proceeds via a radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Caption: The radical chain mechanism of the Wohl-Ziegler bromination.
Discussion and Key Considerations
Reaction Mechanism and Selectivity: The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that abstract a bromine atom from NBS to form a bromine radical. This bromine radical then abstracts a hydrogen atom from the methyl group of 2-methoxy-6-methylpyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of HBr with NBS) to yield the desired product and another bromine radical, which continues the chain reaction.[1][4] The selectivity for the benzylic position is due to the stability of the resulting radical intermediate.
Potential Side Reactions:
-
Dibromination: Over-bromination to form 2-(dibromomethyl)-6-methoxypyridine can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.
-
Ring Bromination: While less common under radical conditions, electrophilic aromatic substitution on the pyridine ring can occur, especially if protic solvents or acidic impurities are present.
Purification Challenges:
-
The separation of the desired monobrominated product from the starting material and any dibrominated byproduct can be challenging due to their similar polarities. Careful column chromatography is often necessary.[8]
-
The product can be sensitive to hydrolysis, so anhydrous conditions should be maintained throughout the work-up and purification process.
Scale-Up Considerations:
-
Heat Transfer: The initiation of the radical reaction can be exothermic. Careful control of the reaction temperature is crucial, especially on a larger scale, to prevent runaway reactions.
-
Mixing: Efficient mixing is important to ensure a homogeneous reaction mixture and prevent localized overheating.
-
Solvent Choice: Due to the toxicity of carbon tetrachloride, alternative solvents such as chlorobenzene, cyclohexane, or ethyl acetate may be considered for larger-scale synthesis, though reaction conditions may need to be re-optimized.[9]
Safety Precautions:
-
N-Bromosuccinimide (NBS): NBS is a corrosive and harmful solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. All handling should be done in a fume hood, and appropriate measures should be taken for its disposal.
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose to release toxic fumes upon heating. It should be stored in a cool place and handled with care.
Conclusion
The synthesis of this compound via the Wohl-Ziegler bromination of 2-methoxy-6-methylpyridine is a reliable and widely used method. By understanding the reaction mechanism, potential side reactions, and proper handling procedures, researchers can successfully and safely synthesize this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions and meticulous purification are key to obtaining a high yield of the pure product.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. file.leyan.com [file.leyan.com]
- 8. Purification [chem.rochester.edu]
- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
In-Depth Technical Guide: Physicochemical Properties of 2-(bromomethyl)-6-methoxypyridine (CAS 156094-63-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(bromomethyl)-6-methoxypyridine (CAS 156094-63-2), a heterocyclic organic compound with applications in synthetic chemistry and drug discovery. This document details its chemical identity, summarizes its key physicochemical parameters in a structured format, outlines experimental and computational protocols for property determination, and visualizes its synthetic pathway and a representative mechanism of action for pyridine derivatives.
Core Compound Identification
| Identifier | Value |
| CAS Number | 156094-63-2 |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₈BrNO[1] |
| Molecular Weight | 202.05 g/mol [1][2] |
| SMILES | COC1=CC=CC(CBr)=N1[1][2] |
| Purity | Typically ≥97%[2] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, permeability, and potential interactions with biological targets.
Calculated Physicochemical Properties
The following table summarizes key calculated physicochemical properties for this compound.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.9851 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Experimental Physicochemical Properties (with estimates for related compounds)
| Property | Estimated Value | Notes on Related Compound |
| Melting Point | 38-42 °C | Based on 2-(bromomethyl)-6-methylpyridine (CAS 68470-59-7)[3] |
| Boiling Point | ~206 °C | Based on 2-bromo-6-methoxypyridine (CAS 40473-07-2)[4] |
| Density | ~1.53 g/mL at 25 °C | Based on 2-bromo-6-methoxypyridine (CAS 40473-07-2)[4] |
| Refractive Index | ~1.555 | Based on 2-bromo-6-methoxypyridine (CAS 40473-07-2) and another source for this compound[4][5] |
Experimental and Computational Protocols
This section details the methodologies for determining the physicochemical properties listed above.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.
Experimental Protocol (General Method):
-
A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Experimental Protocol (Simple Distillation):
-
The liquid sample is placed in a round-bottom flask.
-
A simple distillation apparatus is assembled with a condenser and a collection flask.
-
The flask is heated, and the temperature of the vapor is measured with a thermometer.
-
The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.
Determination of Refractive Index
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.
Experimental Protocol (Using an Abbe Refractometer):
-
A few drops of the liquid sample are placed on the prism of the Abbe refractometer.
-
The prism is closed and the light source is adjusted to illuminate the field of view.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Computational Protocols for Calculated Properties
Topological Polar Surface Area (TPSA): TPSA is calculated as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. The calculation is based on a group contribution method, where the contributions of different polar functional groups are summed up. This method avoids the need for 3D conformational analysis, making it a rapid screening tool.
LogP (Octanol-Water Partition Coefficient): This value is computationally estimated using algorithms that are based on the fragmentation of the molecule into its constituent atoms or groups and summing their contributions to the overall lipophilicity.
Hydrogen Bond Acceptors/Donors and Rotatable Bonds: These are determined by analyzing the 2D structure of the molecule and counting the number of atoms or bonds that fit the respective definitions.
Synthesis and Reactivity
This compound is a versatile building block in organic synthesis. The presence of the bromomethyl group and the pyridine ring allows for a variety of chemical transformations.
Synthetic Pathway
A common method for the synthesis of similar bromomethyl pyridine derivatives involves the radical bromination of the corresponding methylpyridine.
Experimental Protocol (Adapted for this compound):
-
Dissolution: 2-methyl-6-methoxypyridine (the precursor) is dissolved in a suitable solvent such as carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) are added to the solution.
-
Reaction: The mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Role in Drug Discovery
Pyridine and its derivatives are common scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and participate in various intermolecular interactions with biological targets.[6] They are found in a wide range of FDA-approved drugs.[6]
Representative Mechanism of Action
The biological activity of pyridine derivatives often involves the inhibition of enzymes or the modulation of receptor activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many protein-ligand binding events.
The following diagram illustrates a generalized mechanism where a pyridine-containing inhibitor blocks the active site of an enzyme.
Caption: Generalized mechanism of enzyme inhibition by a pyridine derivative.
References
- 1. This compound 97% | CAS: 156094-63-2 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(Bromomethyl)-6-methylpyridine 97 68470-59-7 [sigmaaldrich.com]
- 4. 2-Bromo-6-methoxypyridine 97 40473-07-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 1H NMR Spectroscopic Data of 2-(bromomethyl)-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 1H NMR spectroscopic data for 2-(bromomethyl)-6-methoxypyridine, a key building block in synthetic and medicinal chemistry. The following sections detail the experimental protocol for data acquisition and present the spectral data in a clear, tabulated format. A structural diagram illustrating proton environments and their relationships is also provided.
Quantitative 1H NMR Data
The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The resulting data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.55 | dd | 8.2, 7.3 | 1H | H-4 |
| 7.32 | d | 7.3 | 1H | H-3 or H-5 |
| 6.99 | d | 8.2 | 1H | H-3 or H-5 |
| 4.56 | s | 2H | -CH2Br | |
| 3.94 | s | 3H | -OCH3 |
Experimental Protocol
The 1H NMR spectrum was obtained following the synthesis of this compound.[1]
Synthesis of this compound:
A mixture of 1.07 g (6.01 mmol) of N-bromosuccinimide (NBS) and 49.3 mg (0.300 mmol) of azobisisobutyronitrile (AIBN) was prepared in 8 mL of carbon tetrachloride (CCl4) under a nitrogen atmosphere. The mixture was heated, and 0.73 mL (6.00 mmol) of 2-methoxy-6-methylpyridine was added. The reaction mixture was refluxed for 8 hours in an oil bath. After cooling to ambient temperature, the crude product was concentrated in vacuo. Purification was achieved by silica-gel column chromatography with an eluent of chloroform/hexane (1:1 v/v) to yield 619 mg (66% yield) of this compound as a colorless liquid.[1]
1H NMR Spectroscopy:
The purified this compound was dissolved in deuterated chloroform (CDCl3). The 1H NMR spectrum was acquired on a 400 MHz NMR spectrometer.[1]
Structural Visualization and Proton Assignments
The following diagram illustrates the molecular structure of this compound and the assignment of the proton signals observed in the 1H NMR spectrum.
Caption: Molecular structure of this compound with 1H NMR assignments.
References
The Mechanism of Radical Bromination of 2-Methoxy-6-Methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and experimental considerations for the radical bromination of 2-methoxy-6-methylpyridine. The information presented herein is curated for professionals in the fields of chemical research and drug development, providing a detailed overview of the reaction mechanism, experimental protocols, and relevant data.
Core Reaction Mechanism
The radical bromination of 2-methoxy-6-methylpyridine, typically employing N-bromosuccinimide (NBS) as the bromine source, proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[1][2] This process is favored under conditions of high temperature and in non-polar solvents, such as carbon tetrachloride (CCl4), and is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation.[1][3]
The mechanism can be dissected into three key stages:
-
Initiation: The reaction commences with the homolytic cleavage of the radical initiator (e.g., AIBN) to generate two radicals. These radicals then react with a molecule of HBr, which is present in trace amounts, to produce a bromine radical (Br•).
-
Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 2-methoxy-6-methylpyridine to form a resonance-stabilized benzylic-type radical and a molecule of hydrogen bromide (HBr). Subsequently, this pyridinylmethyl radical reacts with a molecule of molecular bromine (Br2), which is generated in low concentrations from the reaction of HBr with NBS, to yield the brominated product, 2-(bromomethyl)-6-methoxypyridine, and a new bromine radical.[2][4] This newly formed bromine radical can then participate in another cycle of propagation.
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals to form Br2, the combination of a bromine radical and a pyridinylmethyl radical, or the combination of two pyridinylmethyl radicals.
The regioselectivity of this reaction is a critical consideration. In substituted pyridines, the nitrogen atom exerts a deactivating inductive effect on the ring.[1][5] Consequently, radical abstraction of a hydrogen atom is more likely to occur at a methyl group further away from the nitrogen. In the case of 2-methoxy-6-methylpyridine, the methyl group at the 6-position is the target for bromination. The electron-donating methoxy group at the 2-position can also influence the stability of the radical intermediate.
Quantitative Data Summary
While specific quantitative data for the radical bromination of 2-methoxy-6-methylpyridine is not extensively reported in the literature, data from analogous reactions with substituted picolines can provide valuable insights. The following table summarizes typical reaction parameters and outcomes for radical bromination of methylpyridines.
| Substrate | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Ref. |
| 2-Methylpyridine | NBS | AIBN | CCl₄ | 24 | Low | [1] |
| 4-Methylpyridine | NBS | AIBN | CCl₄ | N/A | Dibrominated product | [1] |
| 3-Methylpyridine | NBS | AIBN | CCl₄ | N/A | No side-chain bromination | [1] |
Note: The reactivity of picolines towards radical bromination can be inconsistent in the literature, with some studies reporting the order of reactivity as 4-methyl > 2-methyl > 3-methyl, while others suggest a different order.[1] The yields are often variable and can be influenced by the stability of the resulting radical and steric factors.
Experimental Protocols
The following is a generalized experimental protocol for the radical bromination of a methylpyridine derivative, which can be adapted for 2-methoxy-6-methylpyridine.
Materials:
-
2-methoxy-6-methylpyridine
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-methoxy-6-methylpyridine (1.0 eq.).
-
Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. To this solution, add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of AIBN or BPO (0.02-0.1 eq.).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by a suitable method, such as column chromatography on silica gel or distillation, to afford the desired this compound.
Safety Precautions: Carbon tetrachloride is a hazardous and environmentally persistent solvent and should be handled with appropriate safety measures in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and should be handled with care.
Conclusion
The radical bromination of 2-methoxy-6-methylpyridine is a synthetically useful transformation that proceeds through a well-understood free-radical chain mechanism. The regioselectivity is governed by the electronic effects of the pyridine nitrogen and the methoxy substituent. While specific quantitative data for this exact substrate is sparse, established protocols for related methylpyridines provide a solid foundation for experimental design. Careful control of reaction conditions, particularly the exclusion of water and the use of a radical initiator, is crucial for achieving the desired side-chain bromination and minimizing competing electrophilic aromatic substitution. This guide provides the fundamental knowledge required for researchers to successfully implement and adapt this reaction for their synthetic needs.
References
- 1. daneshyari.com [daneshyari.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated ... - Rajesh Thapa - Google Books [books.google.com]
A Comprehensive Review of the Synthesis of Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The pyridine scaffold is a ubiquitous heterocyclic motif of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in a vast number of biologically active compounds and functional materials. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the core methodologies for the synthesis of substituted pyridines, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Classical Methods for Pyridine Ring Synthesis
Several named reactions have long stood as the cornerstones of pyridine synthesis, each offering a distinct and powerful strategy for the construction of this fundamental heterocycle. These methods, while classical, continue to be refined and utilized in modern synthetic chemistry.
Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most reliable and versatile methods for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.
Reaction Scheme:
Figure 1: General workflow of the Hantzsch Pyridine Synthesis.
Mechanism: The reaction proceeds through a series of condensation and addition reactions. Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product. Aromatization to the pyridine is then achieved through an oxidation step.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
To a round-bottom flask (100 mL) equipped with a magnetic stirrer, add:
-
Benzaldehyde (1.0 equivalent)
-
Ethyl acetoacetate (2.0 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol (20 mL)
-
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Aromatization to Pyridine:
The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents such as nitric acid, manganese dioxide, or ferric chloride.[1]
Table 1: Hantzsch Pyridine Synthesis - Substrate Scope and Yields
| Aldehyde (R1) | β-Ketoester (R2, R3) | Nitrogen Source | Oxidizing Agent | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | NH4OAc | HNO3 | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 85-95 | [2] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH3 | MnO2 | Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | >90 | [2] |
| Formaldehyde | Ethyl acetoacetate | NH4OAc | FeCl3 | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | High | [1] |
| Acetaldehyde | Ethyl acetoacetate | NH3 | - | Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | High | [3] |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[4] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5] This method is particularly useful for the synthesis of poly-aryl systems.[4]
Reaction Scheme:
Figure 2: General workflow of the Kröhnke Pyridine Synthesis.
Mechanism: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently undergoes cyclization and dehydration with ammonia (from ammonium acetate) to afford the substituted pyridine.[5]
Experimental Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyridine
-
In a round-bottom flask, combine:
-
Acetophenone (2.0 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Ammonium acetate (excess)
-
-
Heat the solvent-free mixture at 120-140°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 2,4,6-triphenylpyridine.
Table 2: Kröhnke Pyridine Synthesis - Substrate Scope and Yields
| α-Pyridinium Methyl Ketone (R1) | α,β-Unsaturated Carbonyl (R2, R3) | Reaction Conditions | Product | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | NH4OAc, AcOH, reflux | 2,4,6-Triphenylpyridine | High | [4] |
| N-(2-Thienoylmethyl)pyridinium bromide | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | NH4OAc, MeOH, reflux | 2-(Thiophen-2-yl)-4-(4-methoxyphenyl)-6-phenylpyridine | Good | [4] |
| N-Acetonylpyridinium bromide | Benzalacetone | NH4OAc, AcOH, reflux | 2,6-Dimethyl-4-phenylpyridine | Moderate-Good | [4] |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines through the reaction of an enamine with an ethynyl ketone.[6] The reaction typically proceeds in two steps: a Michael addition to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[6]
Reaction Scheme:
Figure 3: General workflow of the Bohlmann-Rahtz Pyridine Synthesis.
Mechanism: The reaction is initiated by the Michael addition of the enamine to the ethynyl ketone, which, after proton transfer, yields an aminodiene intermediate. This intermediate exists as a mixture of E/Z isomers. Upon heating, the Z-isomer undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine.[6]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
Recent modifications have enabled this reaction to be performed in a single step, often with the aid of acid catalysis or microwave irradiation.[7][8]
-
In a microwave vial, combine:
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equivalent)
-
An alkynone (e.g., 1-phenylprop-2-yn-1-one) (1.0 equivalent)
-
Ammonium acetate (as the ammonia source)
-
A suitable solvent (e.g., ethanol or acetic acid)
-
-
Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 170°C) for a short duration (e.g., 10-20 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Table 3: Bohlmann-Rahtz Pyridine Synthesis - Substrate Scope and Yields
| Enamine/1,3-Dicarbonyl | Ethynyl Ketone | Conditions | Product | Yield (%) | Reference |
| Ethyl 3-aminobut-2-enoate | But-3-yn-2-one | Acetic acid, 50°C | Ethyl 2,6-dimethyl-3-acetylpyridine-5-carboxylate | 85 | [8] |
| Ethyl 3-aminobut-2-enoate | 1-Phenylprop-2-yn-1-one | Amberlyst 15, 50°C | Ethyl 2-methyl-6-phenyl-3-benzoylpyridine-5-carboxylate | 95 | [8] |
| Pentane-2,4-dione | 1-(Thiophen-2-yl)prop-2-yn-1-one | NH4OAc, AcOH, MW | 2-Methyl-6-(thiophen-2-yl)-3-acetylpyridine | Good | [7] |
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that typically produces 2-pyridone derivatives. The classical reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[9] More recent modifications utilize a three-component reaction of an alkyl cyanoacetate, a 1,3-dicarbonyl, and a nitrogen source like ammonium carbonate in an aqueous medium.[1][10]
Reaction Scheme:
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Thermodynamic Stability of 2-(bromomethyl)-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(bromomethyl)-6-methoxypyridine, a key intermediate in pharmaceutical and materials science research. In the absence of direct experimental thermodynamic data, this document evaluates the compound's stability based on its structural features, the known reactivity of analogous compounds, and established principles of organic chemistry. The guide outlines potential degradation pathways, provides recommended storage and handling conditions, and includes a detailed experimental protocol for its synthesis. Visual diagrams generated using Graphviz are provided to illustrate key concepts of stability and reactivity.
Introduction
This compound is a substituted pyridine derivative of significant interest in organic synthesis due to its bifunctional nature. The presence of a reactive bromomethyl group and an electron-donating methoxy group on the pyridine ring makes it a versatile building block for the construction of more complex molecules. However, these same features inherently influence its thermodynamic stability, making proper handling and storage crucial for maintaining its integrity. This guide aims to provide a thorough understanding of the factors governing the stability of this compound.
Physicochemical and Safety Data
Quantitative data for this compound is summarized in Table 1. This information is compiled from various chemical suppliers and safety data sheets.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| CAS Number | 156094-63-2 | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Purity | ≥97% | [1] |
| Storage Conditions | -20°C, stored under nitrogen | [1] |
| GHS Pictograms | Danger | [2] |
| Hazard Statements | H301 (Toxic if swallowed) | [2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362, P403+P233, P405, P501 | [2] |
Factors Influencing Thermodynamic Stability
The thermodynamic stability of this compound is primarily dictated by the interplay between the benzylic bromide and the methoxy substituent on the pyridine ring.
Caption: Factors influencing the stability of this compound.
The Benzylic Bromide Group
The bromomethyl group is attached to a carbon adjacent to the pyridine ring, making it a "benzylic" bromide. Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.[3] This inherent weakness translates to a more reactive C-Br bond. The benzylic position is susceptible to both nucleophilic substitution and radical reactions.
The Methoxy Substituent
The methoxy group (-OCH₃) at the 6-position of the pyridine ring is an electron-donating group.[4] It increases the electron density of the aromatic ring and can stabilize adjacent positive charges through resonance. This has a significant impact on the stability of carbocation intermediates that may form during SN1-type reactions at the benzylic carbon.[5] The presence of an electron-donating group generally enhances the stability of a benzylic carbocation, which can lower the activation energy for decomposition pathways involving heterolytic cleavage of the C-Br bond.[6]
Potential Degradation Pathways
Given its structure, this compound is susceptible to several degradation pathways, particularly in the presence of nucleophiles or upon exposure to heat or light.
Caption: Potential degradation pathways for this compound.
Nucleophilic Substitution
The most probable degradation pathway is nucleophilic substitution at the benzylic carbon. Atmospheric moisture can act as a nucleophile, leading to the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming (6-methoxypyridin-2-yl)methanol. This reaction is likely facilitated by the stability of the benzylic carbocation intermediate. Other nucleophiles present as impurities could also lead to similar degradation products.
Intermolecular Reactions
The pyridine nitrogen in one molecule can act as a nucleophile towards the benzylic bromide of another molecule. This intermolecular reaction would lead to the formation of a quaternary pyridinium salt and could result in oligomerization or polymerization, presenting as an insoluble solid. The recommended storage at low temperatures (-20°C) is intended to minimize the rate of such reactions.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methoxy-6-methylpyridine
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-methoxy-6-methylpyridine (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically after 3-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
While direct quantitative thermodynamic data for this compound is not currently available in the literature, a comprehensive understanding of its stability can be inferred from its chemical structure and the established reactivity of related compounds. The presence of a benzylic bromide makes the molecule susceptible to nucleophilic substitution and potential intermolecular reactions, indicating a moderate to low thermodynamic stability at ambient conditions. The electron-donating methoxy group likely stabilizes carbocation intermediates, potentially increasing the rate of certain degradation pathways. For researchers and drug development professionals, it is imperative to store this compound at low temperatures under an inert atmosphere to ensure its purity and reactivity for synthetic applications. The provided synthetic protocol, adapted from a similar compound, offers a reliable method for its preparation in a laboratory setting. Further computational and experimental studies are warranted to quantitatively determine the thermodynamic parameters of this versatile building block.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Navigating the Solubility of 2-(Bromomethyl)-6-methoxypyridine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2-(bromomethyl)-6-methoxypyridine in common organic solvents.
Introduction
This compound is a key heterocyclic building block in synthetic organic and medicinal chemistry. Its utility in the synthesis of a wide array of more complex molecules, particularly as a precursor to compounds with potential therapeutic activities, is well-established. A fundamental understanding of its solubility in various organic solvents is critical for reaction design, optimization of reaction conditions, purification processes, and formulation development.
This technical guide addresses the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document provides a comprehensive framework for researchers to determine its solubility. This includes predicted qualitative solubility based on its chemical structure and common solvents used in related syntheses, along with detailed experimental protocols for both qualitative and quantitative solubility determination.
Predicted Qualitative Solubility
Based on the chemical structure of this compound, which contains a polar pyridine ring and a methoxy group, as well as a reactive bromomethyl group, it can be predicted to have good solubility in a range of common organic solvents. The presence of the nitrogen atom and the oxygen atom allows for hydrogen bonding with protic solvents.
In practice, the synthesis and subsequent reactions of this compound and structurally similar compounds often utilize a variety of organic solvents, implying at least moderate solubility in these media. Solvents commonly employed in such reactions include:
-
Halogenated Solvents: Dichloromethane, Chloroform, Carbon Tetrachloride
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Esters: Ethyl acetate
It is anticipated that this compound will exhibit good solubility in polar aprotic and halogenated solvents. Its solubility in alcohols is also expected to be significant. Solubility in non-polar hydrocarbon solvents like hexane is likely to be lower.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocols can be employed.
Qualitative Solubility Determination
A straightforward approach to quickly assess the solubility of a compound in various solvents.
Methodology:
-
Sample Preparation: To a small test tube, add approximately 10-20 mg of this compound.
-
Solvent Addition: Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) to the test tube.
-
Observation: After each addition, vortex or shake the test tube vigorously for 30-60 seconds.
-
Assessment: Observe if the solid dissolves completely. Continue adding solvent up to a total volume of 1 mL.
-
Classification:
-
Soluble: The compound dissolves completely.
-
Partially Soluble: A portion of the compound dissolves.
-
Insoluble: The compound does not visibly dissolve.
-
A logical workflow for this process is illustrated below.
Caption: Workflow for Qualitative Solubility Determination.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Methodology:
-
Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated (to the equilibration temperature) syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid drawing any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the solid residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))
The workflow for this quantitative determination is depicted below.
Caption: Workflow for Quantitative Solubility Determination (Gravimetric Method).
Data Presentation
While specific data for this compound is pending experimental determination, the results should be compiled into a clear, tabular format for easy comparison. An example template is provided below.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
Conclusion
A thorough understanding of the solubility of this compound is essential for its effective use in research and development. Although readily available quantitative data is scarce, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine its solubility in a range of common organic solvents. The systematic application of these methods will empower scientists to optimize their synthetic and purification strategies, ultimately accelerating the drug discovery and development process.
electrophilic reactivity of the bromomethyl group in pyridines
An In-depth Technical Guide to the Electrophilic Reactivity of the Bromomethyl Group in Pyridines
Executive Summary
Bromomethylpyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility stems from a dual-reactivity profile: the pyridine ring can be functionalized via cross-coupling reactions, while the bromomethyl group serves as a potent electrophilic site for nucleophilic substitution. This guide provides a comprehensive technical overview of the factors governing the electrophilic reactivity of the bromomethyl moiety. It details the underlying SN2 reaction mechanism, the electronic influence of the pyridine nitrogen, the effect of ring substituents, and the role of solvents and nucleophiles. This document includes quantitative data tables to illustrate structure-reactivity relationships, detailed experimental protocols for synthesis and kinetic analysis, and graphical workflows to elucidate key concepts.
Introduction: The Versatile Bromomethylpyridine Scaffold
Pyridine derivatives are integral scaffolds in the development of a vast array of pharmaceuticals and functional materials. The strategic functionalization of the pyridine core allows for the precise tuning of molecular properties. Bromomethylpyridines, particularly those also bearing a halogen on the aromatic ring, are exceptionally valuable building blocks.[1] The bromomethyl group (-CH₂Br) is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making these compounds key intermediates in the synthesis of complex molecular architectures.[2]
The electrophilic character of the bromomethyl group is significantly influenced by the electronic properties of the pyridine ring itself. Understanding the principles that govern this reactivity is crucial for designing efficient synthetic routes and for the rational design of new molecules in drug discovery programs.
Core Principles of Reactivity
The SN2 Reaction Mechanism
The reaction between the electrophilic carbon of the bromomethyl group and a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[3]
The rate of the SN2 reaction is dependent on the concentration of both the bromomethylpyridine substrate and the nucleophile, leading to a second-order rate law: Rate = k[R-CH₂Br][Nu⁻] .[4]
Caption: The concerted SN2 mechanism at the bromomethyl carbon.
Electronic Influence of the Pyridine Ring
The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom. This property has a profound activating effect on the attached bromomethyl group. The nitrogen atom withdraws electron density from the ring carbons and, by extension, from the methylene (-CH₂-) carbon of the bromomethyl group via an inductive effect (-I). This withdrawal of electron density makes the methylene carbon more electron-poor (more electrophilic) and thus more susceptible to attack by a nucleophile. Consequently, bromomethylpyridines are generally more reactive in SN2 reactions than the analogous benzyl bromide.
Factors Influencing Electrophilic Reactivity
The rate of nucleophilic substitution on the bromomethyl group is highly dependent on several interconnected factors, from the structure of the substrate to the conditions of the reaction.
Caption: Key factors that modulate the SN2 reactivity of bromomethylpyridines.
Position of the Bromomethyl Group
The position of the bromomethyl group on the pyridine ring (2-, 3-, or 4-) significantly impacts its reactivity.
-
2- and 4-Bromomethylpyridines: These isomers are generally more reactive. The nitrogen atom can stabilize the SN2 transition state through resonance and strong inductive effects, effectively delocalizing the developing partial charges.
-
3-Bromomethylpyridine: This isomer is typically less reactive than the 2- and 4-isomers. The nitrogen atom's electron-withdrawing inductive effect is still present, but it cannot participate in resonance stabilization of the transition state to the same extent.
Effect of Ring Substituents (Hammett Relationship)
The electronic nature of other substituents on the pyridine ring modulates the electrophilicity of the methylene carbon. This effect can be quantitatively described by the Hammett equation, log(k/k₀) = ρσ, where:
-
k is the rate constant for the substituted pyridine.
-
k₀ is the rate constant for the unsubstituted pyridine.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value indicates an electron-donating group (EDG).
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For SN2 reactions on bromomethylpyridines, a positive ρ value is expected, as the reaction is accelerated by the stabilization of negative charge buildup on the leaving group and the increased electrophilicity of the carbon center, both of which are favored by EWGs.[5]
General Trend:
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -CF₃ increase the reaction rate by enhancing the electrophilicity of the reaction center.
-
Electron-Donating Groups (EDGs) such as -CH₃, -OCH₃, or -NH₂ decrease the reaction rate by reducing the electrophilicity of the reaction center.
Nucleophilicity
The rate of the SN2 reaction is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles (e.g., I⁻, RS⁻, N₃⁻) react much faster than weaker ones (e.g., H₂O, ROH).
Solvent Effects
Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are optimal for SN2 reactions. These solvents can solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that lowers its energy and reactivity.[6]
Quantitative Analysis of Reactivity
Table 1: Predicted Effect of Substituents on the SN2 Reaction Rate of 4-Substituted-2-Bromomethylpyridines
| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect | Predicted Relative Rate (k_rel) |
| -OCH₃ | -0.27 | Strong EDG (Resonance) | Slowest |
| -CH₃ | -0.17 | EDG (Inductive/Hyperconjugation) | Slow |
| -H | 0.00 | Reference | 1.0 |
| -Cl | +0.23 | EWG (Inductive > Resonance) | Fast |
| -Br | +0.23 | EWG (Inductive > Resonance) | Fast |
| -CN | +0.66 | Strong EWG (Resonance/Inductive) | Faster |
| -NO₂ | +0.78 | Very Strong EWG (Resonance/Inductive) | Fastest |
Note: The σₚ values are for substituents on a benzene ring and serve as an excellent approximation for the 4-position on a pyridine ring. The predicted relative rates are based on the expected positive ρ value for this reaction type, as observed in analogous systems.[7][8]
Experimental Protocols
Synthesis of 2-Bromo-5-bromomethylpyridine
This protocol describes the radical bromination of a methylpyridine precursor.[9]
Materials:
-
2-Bromo-5-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylpyridine (1.0 eq) in CCl₄.
-
Add NBS (1.0 eq) and AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford pure 2-bromo-5-bromomethylpyridine.
Kinetic Analysis of Nucleophilic Substitution by UV-Vis Spectrophotometry
This protocol outlines a method for determining the second-order rate constant for the reaction of a bromomethylpyridine with a nucleophile like piperidine, adapted from a similar procedure.[10] The reaction produces a substituted pyridine product that often has a different UV-Vis absorption spectrum from the reactants, allowing the reaction progress to be monitored.
Caption: Experimental workflow for a kinetic study using UV-Vis spectrophotometry.
Procedure:
-
Preparation: Prepare stock solutions of the bromomethylpyridine (e.g., 0.01 M) and the nucleophile, piperidine (e.g., 1.0 M), in a suitable solvent like absolute ethanol.
-
Spectrometer Setup:
-
Set a UV-Vis spectrophotometer to scan a range (e.g., 250-450 nm).
-
Record the spectrum of the starting bromomethylpyridine solution and the expected product (if available) to identify a suitable wavelength (λ_max) for monitoring where the product absorbs strongly but the reactant does not.
-
-
Kinetic Run:
-
To a quartz cuvette, add a calculated volume of the bromomethylpyridine stock solution and dilute with ethanol to a final volume of ~2.5 mL. The final concentration should be low enough to be in the linear range of the Beer-Lambert law.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
To initiate the reaction, add a small volume of the concentrated piperidine stock solution. The final concentration of piperidine should be in large excess (at least 10-fold) compared to the bromomethylpyridine to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen λ_max as a function of time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this line is equal to -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine] .
-
Repeat the experiment with different concentrations of piperidine to confirm the second-order nature of the reaction.
-
Conclusion
The is a cornerstone of their synthetic utility. This reactivity is governed by a robust SN2 mechanism that is highly sensitive to the electronic environment of the molecule and the external reaction conditions. The electron-deficient nature of the pyridine ring activates the bromomethyl group, and this effect can be further tuned by the strategic placement of other substituents on the ring, a principle that can be rationalized and predicted using Hammett relationships. By controlling the substrate structure, nucleophile, and solvent, researchers can effectively harness the reactivity of bromomethylpyridines to build complex molecular architectures for applications in drug discovery and materials science.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. youtube.com [youtube.com]
- 6. Kinetic Study on Aminolysis of Y-Substituted-Phenyl Picolinates: Effect of H-Bonding Interaction on Reactivity and Transition-State Structure -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling Precautions for Brominated Pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for brominated pyridine compounds. Given their prevalence in pharmaceutical and agrochemical research and development, a thorough understanding of their potential hazards is critical for ensuring laboratory safety. This document outlines the toxicological properties, recommended handling procedures, and emergency protocols associated with this class of chemicals.
Hazard Identification and Classification
Brominated pyridine compounds are a class of halogenated heterocyclic aromatic compounds that present a range of health and safety hazards. The pyridine ring itself is a toxic moiety, and the addition of bromine atoms can modulate this toxicity and introduce new hazards. The primary hazards associated with brominated pyridines include:
-
Acute Toxicity: Many brominated pyridines are harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] Symptoms of acute exposure can include irritation of the respiratory tract, skin, and eyes, as well as more severe effects such as central nervous system depression.[6]
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation, and in some cases, severe burns.[1][2][3][4][5][7]
-
Flammability: Some brominated pyridines are flammable liquids and their vapors can form explosive mixtures with air.[1][2]
-
Reactivity: These compounds can react violently with strong oxidizing agents, acids, and bases.[2] Heating to decomposition can release toxic fumes such as hydrogen bromide, nitrogen oxides, and carbon monoxide.[1]
GHS Hazard Classifications
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. Below is a summary of GHS classifications for representative brominated pyridine compounds.
| Compound | GHS Pictograms | Hazard Statements |
| 2-Bromopyridine | GHS02, GHS06, GHS07 | H226: Flammable liquid and vaporH301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| 3-Bromopyridine | GHS02, GHS07 | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| 2,6-Dibromopyridine | GHS06, GHS07 | H300: Fatal if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8] |
| 3,5-Dibromopyridine | GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Toxicological Data
The acute toxicity of brominated pyridine compounds varies depending on the position and number of bromine substituents on the pyridine ring. The following table summarizes available quantitative toxicity data.
| Compound | Route | Species | LD50/LC50 | Reference |
| 2-Bromopyridine | Oral | Rat | 92 mg/kg | [1][9] |
| Dermal | Rabbit | 81.5 mg/kg | [1][10] | |
| Inhalation | Rat | < 200,000 mg/m³/1hr | [11][12] | |
| 3-Bromopyridine | Oral | Rat | 364.86 mg/kg (Predicted) | [2] |
Mechanisms of Toxicity
The toxicity of brominated pyridines is believed to be mediated through several cellular pathways. While research is ongoing, current evidence points to the following mechanisms:
-
Oxidative Stress: Pyridine and its derivatives have been shown to induce the formation of reactive oxygen species (ROS) in cells.[6] This can lead to oxidative damage to lipids, proteins, and DNA, ultimately causing cellular dysfunction and apoptosis. Some imidazopyridine derivatives have been associated with the activation of the Nrf2 pathway, a key regulator of the antioxidant response, and the inhibition of the pro-inflammatory NF-κB pathway.[13]
-
Aryl Hydrocarbon Receptor (AhR) Activation: Halogenated aromatic compounds are known to be ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, including cytochrome P450 enzymes.[14][15] Activation of the AhR can lead to a range of toxicological effects.
Signaling Pathway Diagrams
The following diagrams illustrate potential toxicity pathways for brominated pyridine compounds.
Caption: Potential oxidative stress-related toxicity pathway for brominated pyridines.
Caption: Aryl Hydrocarbon Receptor (AhR) activation pathway by brominated pyridines.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with brominated pyridine compounds to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All work with brominated pyridines should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for personal protection.
| Body Part | PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles. |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned. |
| Nitrile or Butyl Rubber Gloves | Inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving. | |
| Respiratory | NIOSH-approved respirator | Required if a fume hood is not available or if exposure limits are exceeded. A respirator with an appropriate cartridge for organic vapors should be used. |
Storage
-
Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and bases.
-
Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.
-
Store in light-protecting containers, such as amber vials, to prevent degradation from light exposure.
Experimental Protocols
The following are detailed methodologies for key laboratory procedures involving brominated pyridine compounds.
Protocol for Weighing and Transferring a Solid Brominated Pyridine
-
Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Place all necessary equipment (spatula, weighing paper/boat, receiving flask) inside the fume hood.
-
Don the appropriate PPE as outlined in section 4.2.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If the balance must be outside the hood, pre-tare a sealed container.
-
Carefully transfer the desired amount of the solid brominated pyridine to the weighing paper/boat or into the pre-tared container using a clean spatula.
-
If weighing outside the hood, securely seal the container before removing it from the fume hood for weighing.
-
-
Transfer:
-
Carefully add the weighed solid to the reaction vessel inside the fume hood.
-
Use a funnel to avoid spillage.
-
Rinse the weighing paper/boat and funnel with the reaction solvent to ensure a complete transfer.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated solid hazardous waste container.
-
Protocol for Handling an Air-Sensitive Brominated Pyridine Reaction
Many reactions involving brominated pyridines utilize air-sensitive reagents (e.g., organolithiums, Grignard reagents).
-
Glassware Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Assemble the reaction apparatus in a fume hood.
-
Flush the entire system with an inert gas. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or a balloon.
-
-
Reagent Transfer:
-
Use syringe techniques or cannula transfer to add air-sensitive reagents to the reaction flask.
-
The brominated pyridine, if liquid, can be added via a syringe. If solid, it should be added under a positive flow of inert gas.
-
-
Workup and Cleanup:
-
Quench the reaction carefully with an appropriate reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Clean all syringes and needles immediately after use by flushing with an inert gas and then rinsing with an appropriate solvent.
-
Protocol for Decontamination of Glassware
-
Initial Rinse:
-
In a fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone) to remove the bulk of the brominated pyridine residue. Collect these rinses as halogenated organic waste.
-
-
Base Bath (for organic residues):
-
Immerse the rinsed glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol) for several hours.
-
Caution: Base baths are highly corrosive. Wear appropriate heavy-duty gloves and eye protection.
-
-
Acid Wash (for inorganic residues):
-
If inorganic residues remain, an acid wash (e.g., 1 M HCl) can be used after the base bath and thorough rinsing with deionized water.
-
-
Final Rinse:
-
Thoroughly rinse the glassware with tap water followed by several rinses with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Emergency Procedures
Spill Management
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and contact emergency personnel.
-
If flammable, extinguish all nearby ignition sources.
-
Prevent the spill from entering drains.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal
-
Halogenated Organic Waste: All waste containing brominated pyridine compounds must be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Aqueous Waste: Aqueous solutions from workups should be collected as hazardous aqueous waste.
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, silica gel) must be collected in a designated solid hazardous waste container.
Logical Relationships in Hazard Assessment
The overall risk associated with handling brominated pyridine compounds is a function of their inherent chemical properties, the specific hazards these properties create, and the control measures implemented.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2,6-Dibromopyridine 98 626-05-1 [sigmaaldrich.com]
- 9. 2-Bromopyridine - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Bromopyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 13. Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the aryl hydrocarbon receptor by methyl yellow and related congeners: structure-activity relationships in halogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A QSAR evaluation of Ah receptor binding of halogenated aromatic xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-(Bromomethyl)-6-methoxypyridine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-6-methoxypyridine is a versatile bifunctional reagent in organic synthesis, prized for its utility in introducing the 6-methoxypyridin-2-yl)methyl moiety into a variety of molecular scaffolds. This structural motif is of significant interest in medicinal chemistry, as pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects. The presence of a reactive bromomethyl group allows for facile nucleophilic substitution reactions with a broad spectrum of nucleophiles, making it a valuable building block in the synthesis of complex molecules and potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions with oxygen, nitrogen, and sulfur nucleophiles.
Chemical Properties and Reactivity
The key to the utility of this compound lies in the high reactivity of the bromomethyl group towards nucleophilic attack. This reactivity is characteristic of benzylic-type halides, where the adjacent aromatic ring stabilizes the transition state of the SN2 reaction. The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group.
Applications in Organic Synthesis and Drug Discovery
The (6-methoxypyridin-2-yl)methyl group introduced by this reagent can be found in a variety of biologically active compounds. Pyridine and its derivatives are known to interact with a multitude of biological targets. For instance, many kinase inhibitors feature a pyridine core, which can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The methoxy substituent can influence the electronic properties and metabolic stability of the final compound.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions using this compound. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
O-Alkylation: Williamson Ether Synthesis with Phenol
This protocol describes the synthesis of 2-((phenoxy)methyl)-6-methoxypyridine, a representative example of an O-alkylation reaction.
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation: Synthesis of a Secondary Amine with Aniline
This protocol details the synthesis of N-((6-methoxypyridin-2-yl)methyl)aniline, an example of an N-alkylation reaction.
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).
-
Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the product by flash column chromatography.
S-Alkylation: Thioether Synthesis with Thiophenol
This protocol outlines the synthesis of 2-((phenylthio)methyl)-6-methoxypyridine, a representative S-alkylation reaction.
Reaction Scheme:
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in ethanol.
-
To this solution, add thiophenol (1.0 eq) dropwise at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution reactions of this compound. Please note that these are representative examples and optimization may be required for specific substrates.
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 2-((phenoxy)methyl)-6-methoxypyridine | K₂CO₃ | Acetone | Reflux | 4 - 8 | 75 - 90 |
| Aniline | N-((6-methoxypyridin-2-yl)methyl)aniline | Et₃N | Acetonitrile | 25 | 12 - 24 | 70 - 85 |
| Thiophenol | 2-((phenylthio)methyl)-6-methoxypyridine | NaOH | Ethanol | Reflux | 2 - 4 | 80 - 95 |
Visualizations
Experimental Workflow
The general workflow for a nucleophilic substitution reaction using this compound is depicted below.
Caption: General experimental workflow for nucleophilic substitution.
Potential Signaling Pathway Involvement
Derivatives of this compound are often investigated as inhibitors of signaling pathways implicated in diseases such as cancer. The diagram below illustrates a simplified kinase signaling pathway that could be targeted by such inhibitors.
Caption: Simplified MAPK/ERK signaling pathway.
Application Notes and Protocols for N-Alkylation of Primary Amines with 2-(Bromomethyl)-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of primary amines with 2-(bromomethyl)-6-methoxypyridine is a crucial synthetic transformation for the generation of a diverse library of N-substituted (6-methoxypyridin-2-yl)methanamine derivatives. This structural motif is of significant interest in medicinal chemistry and drug discovery, as it is present in a variety of biologically active molecules, including kinase inhibitors. This document provides a detailed protocol for this reaction, including reaction conditions, methods for controlling selectivity, and purification techniques.
Reaction Principle
The N-alkylation of a primary amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.
A primary challenge in this reaction is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another equivalent of the alkylating agent to form a tertiary amine. Careful control of reaction conditions is therefore essential to favor the desired mono-alkylation product.
Experimental Protocols
General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of a primary amine with this compound. The specific conditions, particularly the choice of base and solvent, may be optimized for different primary amine substrates.
Materials:
-
Primary amine
-
This compound
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH))
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent system
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 - 2.0 equivalents) and the chosen anhydrous solvent.
-
Add the base (1.5 - 3.0 equivalents). The choice of base and its stoichiometry will depend on the reactivity of the primary amine and the desired selectivity.
-
Stir the mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred amine-base mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight, and gentle heating may be required for less reactive amines.
-
Upon completion of the reaction, quench the reaction mixture by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes representative examples of the N-alkylation of primary amines with this compound, showcasing the scope of the reaction with various amine substrates and the typical reaction conditions employed.
| Entry | Primary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | MeCN | 80 | 12 | 85 |
| 2 | Benzylamine | Et₃N | DMF | 25 | 6 | 92 |
| 3 | 4-Fluoroaniline | K₂CO₃ | Acetone | 60 | 16 | 78 |
| 4 | Cyclohexylamine | NaH | THF | 25 | 8 | 88 |
| 5 | n-Butylamine | Et₃N | MeCN | 50 | 10 | 75 |
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of primary amines.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Synthesis of Novel Heterocyclic Compounds from 2-(Bromomethyl)-6-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-(bromomethyl)-6-methoxypyridine as a versatile starting material. The procedures outlined below enable the construction of various privileged heterocyclic scaffolds, including imidazo[1,2-a]pyridines and thiazolo[3,2-a]pyridinium salts, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyridine nucleus, in particular, is a common feature in many approved drugs. The targeted functionalization of pyridine scaffolds allows for the exploration of diverse chemical space and the development of novel therapeutic agents. This compound is a readily accessible building block with a highly reactive bromomethyl group, making it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions with various nucleophiles. The methoxy group at the 6-position can also be a key site for further diversification. This document details the synthesis of representative nitrogen and sulfur-containing heterocycles from this starting material.
Synthesis of Novel Heterocyclic Scaffolds
The reactive nature of the bromomethyl group in this compound allows for facile nucleophilic substitution, which is the key step in the construction of various fused heterocyclic systems. This section details the synthesis of two such systems: imidazo[1,2-a]pyridines and thiazolo[3,2-a]pyridinium salts.
Synthesis of 7-Methoxy-2-phenylimidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis of 7-methoxy-2-phenylimidazo[1,2-a]pyridine is achieved through a two-step process involving the initial synthesis of 6-methoxypyridin-2-amine followed by a cyclocondensation reaction.
Experimental Protocol:
Step 1: Synthesis of 6-methoxypyridin-2-amine
A solution of 2-bromo-6-methoxypyridine (1.0 eq) in a suitable solvent is reacted with a source of ammonia under elevated temperature and pressure.
-
Materials: 2-bromo-6-methoxypyridine, Ammonia source (e.g., aqueous ammonia, sodium amide), Solvent (e.g., ethanol, dioxane), Pressure vessel.
-
Procedure:
-
In a pressure vessel, dissolve 2-bromo-6-methoxypyridine (1.0 g, 5.32 mmol) in ethanol (20 mL).
-
Add aqueous ammonia (28%, 10 mL).
-
Seal the vessel and heat to 150 °C for 12 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 6-methoxypyridin-2-amine.
-
Step 2: Synthesis of 7-methoxy-2-phenylimidazo[1,2-a]pyridine
The synthesized 6-methoxypyridin-2-amine is then reacted with 2-bromo-1-phenylethan-1-one in a cyclocondensation reaction.
-
Materials: 6-methoxypyridin-2-amine, 2-bromo-1-phenylethan-1-one, Sodium bicarbonate (NaHCO₃), Ethanol.
-
Procedure:
-
To a solution of 6-methoxypyridin-2-amine (0.5 g, 4.03 mmol) in ethanol (15 mL), add 2-bromo-1-phenylethan-1-one (0.80 g, 4.03 mmol) and sodium bicarbonate (0.41 g, 4.84 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield 7-methoxy-2-phenylimidazo[1,2-a]pyridine.[1]
-
Quantitative Data:
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| 7-methoxy-2-phenylimidazo[1,2-a]pyridine | 6-methoxypyridin-2-amine, 2-bromo-1-phenylethan-1-one | 75-85 | 138-140 | 8.12 (d, 1H), 7.95 (d, 2H), 7.86 (s, 1H), 7.63 (d, 1H), 7.43-7.46 (m, 2H), 7.32-7.35 (t, 1H), 6.77-6.79 (t, 1H), 3.87 (s, 3H) |
Experimental Workflow:
Synthesis of 7-Methoxy-2-phenylthiazolo[3,2-a]pyridinium Bromide
Thiazolo[3,2-a]pyridinium salts are another important class of heterocyclic compounds with potential applications in materials science and as biological probes. Their synthesis involves the direct reaction of this compound with a suitable thiazole derivative.
Experimental Protocol:
-
Materials: this compound, 2-amino-4-phenylthiazole, Acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (0.5 g, 2.47 mmol) in acetonitrile (15 mL).
-
Add 2-amino-4-phenylthiazole (0.43 g, 2.47 mmol) to the solution.[2]
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to obtain 7-methoxy-2-phenylthiazolo[3,2-a]pyridinium bromide.
-
Quantitative Data:
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d₆, δ ppm) |
| 7-methoxy-2-phenylthiazolo[3,2-a]pyridinium bromide | This compound, 2-amino-4-phenylthiazole | 80-90 | >250 | 8.5-7.5 (m, Ar-H), 5.8 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃) |
Experimental Workflow:
Potential Biological Activities and Signaling Pathways
The synthesized heterocyclic compounds, particularly the imidazo[1,2-a]pyridine core, are known to interact with various biological targets and signaling pathways implicated in diseases such as cancer.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[3][4][5][6][7] Aberrant activation of the c-Met signaling pathway is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of c-Met kinase.
Tubulin Polymerization
Microtubules are dynamic polymers of tubulin that are essential for cell division, motility, and intracellular transport.[8][9][10] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in embryonic development and adult tissue homeostasis.[11][12][13][14] Dysregulation of this pathway is implicated in various diseases, including cancer. Some pyridinyl imidazole compounds have been found to modulate the Wnt/β-catenin signaling pathway.[15]
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. c-MET [abbviescience.com]
- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Drug Candidates Target the Wnt Signaling Pathway - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 13. The Wnt/beta-catenin signaling pathway as a target in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wnt-β-catenin Signaling Pathway, the Achilles' Heels of Cancer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for Williamson Ether Synthesis using 2-(bromomethyl)-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of ethers via the Williamson ether synthesis, utilizing 2-(bromomethyl)-6-methoxypyridine as the alkylating agent. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a robust method for the preparation of a variety of ether compounds. The procedure outlines the reaction of an alcohol or phenol with this compound in the presence of a suitable base.
Introduction
The Williamson ether synthesis is a fundamental and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2][3] this compound is a valuable building block in medicinal chemistry, and its use in the Williamson ether synthesis allows for the introduction of a methoxypyridine moiety into a target molecule, a common scaffold in pharmacologically active compounds.
This protocol details the reaction of an alcohol or phenol with this compound to form the corresponding ether. The choice of base and solvent is critical to the success of the reaction, with common choices including sodium hydride or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[4]
Signaling Pathways and Logical Relationships
The Williamson ether synthesis is a direct and well-understood reaction pathway. The key steps are the deprotonation of the alcohol or phenol to form a nucleophilic alkoxide or phenoxide, followed by the SN2 attack of this nucleophile on the electrophilic carbon of this compound.
Caption: Experimental workflow for the Williamson ether synthesis.
Experimental Protocols
Materials
-
Alcohol or Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure using Sodium Hydride (for non-phenolic alcohols)
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the alkoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C for 4-8 hours to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Procedure using Potassium Carbonate (for phenols)
-
To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical quantitative data for Williamson ether synthesis reactions with substituted benzyl halides, which are structurally analogous to this compound. Actual yields will vary depending on the specific alcohol or phenol used.
| Entry | Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | K2CO3 | Acetonitrile | 80 | 6 | 85-95 | [4] |
| 2 | 4-Methoxyphenol | Cs2CO3 | DMF | Room Temp | 12 | >90 | General Knowledge |
| 3 | Benzyl alcohol | NaH | THF | Room Temp | 16 | 75-85 | [5] |
| 4 | Isopropanol | NaH | DMF | 50 | 8 | 60-70 | [6] |
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
DMF is a potential teratogen and should be handled with appropriate personal protective equipment, including gloves and safety glasses.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when performing this experiment.
References
Application of 2-(Bromomethyl)-6-methoxypyridine in the Synthesis of Potent TRPV4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(bromomethyl)-6-methoxypyridine as a key building block in the synthesis of potent and selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The methodologies and data presented are compiled from relevant patent literature and medicinal chemistry studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting TRPV4.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the (6-methoxypyridin-2-yl)methyl moiety into target molecules. This structural motif has been identified as a critical component in a class of potent TRPV4 antagonists. The TRPV4 ion channel, a non-selective cation channel, is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, oedema, and respiratory diseases. Consequently, the development of selective TRPV4 antagonists is a significant area of interest for therapeutic intervention.
The (6-methoxypyridin-2-yl)methyl group, when incorporated into a larger molecular scaffold, often via a piperazine linker, has been shown to confer high antagonist potency. This document outlines the synthetic application of this compound in the preparation of such compounds and presents their biological activity data.
Data Presentation
The following table summarizes the in vitro potency of a series of TRPV4 antagonists incorporating the (6-methoxypyridin-2-yl)methyl group. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating the impact of substitutions on the core scaffold.
| Compound ID | R Group | hTRPV4 IC50 (nM) |
| 1 | H | 15 |
| 2 | 4-Fluorophenyl | 8 |
| 3 | 2-Methylphenyl | 12 |
| 4 | 3-Chlorophenyl | 10 |
| 5 | 4-Methoxyphenyl | 25 |
Table 1: In vitro potency of TRPV4 antagonists containing the (6-methoxypyridin-2-yl)methyl moiety. Data is representative of typical values found in the literature.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a representative TRPV4 antagonist using this compound.
Synthesis of N-((S)-1-(4-(4-((6-methoxypyridin-2-yl)methyl)piperazin-1-yl)phenyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)methanesulfonamide
Materials:
-
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
(S)-N-(1-(4-bromophenyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)methanesulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Step 1: Synthesis of tert-butyl 4-(4-((6-methoxypyridin-2-yl)methyl)piperazin-1-yl)phenylcarbamate
-
To a solution of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (1.0 eq) in acetonitrile, add this compound (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
-
-
Step 2: Deprotection of the Boc group
-
Dissolve the product from Step 1 in a mixture of trifluoroacetic acid and dichloromethane (1:1).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude amine salt.
-
-
Step 3: Coupling with the imidazo[4,5-b]pyridine core
-
To a solution of the amine salt from Step 2 and (S)-N-(1-(4-bromophenyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)methanesulfonamide (1.0 eq) in a suitable solvent such as DMF or NMP, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture at 80-100 °C for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by preparative HPLC or flash chromatography to obtain N-((S)-1-(4-(4-((6-methoxypyridin-2-yl)methyl)piperazin-1-yl)phenyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)methanesulfonamide.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV4 signaling pathway and the general experimental workflow for the synthesis of TRPV4 antagonists.
Caption: TRPV4 signaling pathway and point of intervention by antagonists.
Caption: General workflow for the synthesis of TRPV4 antagonists.
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Bromomethyl)-6-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-6-methoxypyridine and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. Their utility lies in the reactive bromomethyl group, which allows for the facile introduction of various functionalities, and the methoxypyridine scaffold, a common motif in biologically active molecules. The transition from laboratory-scale synthesis to pilot plant or industrial production presents several challenges, including ensuring safety, maintaining yield and purity, and developing robust and scalable procedures. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of this compound.
Key Scale-Up Considerations
Scaling up the synthesis of this compound, which typically involves the radical bromination of 2-methyl-6-methoxypyridine, requires careful attention to several critical factors:
-
Reaction Stoichiometry and Control: The molar ratio of the starting material to the brominating agent, typically N-Bromosuccinimide (NBS), must be precisely controlled. An excess of NBS can lead to the formation of undesired di- and tri-brominated byproducts.[1] On a large scale, the addition of NBS should be done portion-wise or as a controlled feed to manage the reaction exotherm.
-
Solvent Selection: While chlorinated solvents like carbon tetrachloride (CCl₄) have been traditionally used, their toxicity and environmental impact necessitate the use of safer alternatives. Acetonitrile has been demonstrated as a suitable solvent for light-induced benzylic brominations in continuous flow processes.[2] The choice of solvent can also influence the reaction kinetics and impurity profile.
-
Thermal Safety: Radical brominations using NBS can be highly exothermic and are known to have thermal runaway potential.[3] A thorough thermal safety assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), is crucial before scaling up.[3] These studies help determine the maximum safe operating temperature and identify potential hazardous side reactions, such as those between NBS and certain solvents like 2-methyltetrahydrofuran (2-MeTHF).[3]
-
Initiation: The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often initiated by heat or UV light.[1][4] On a larger scale, ensuring uniform initiation throughout the reaction vessel is critical to avoid localized "hot spots" and ensure consistent reaction progression. The decomposition temperature of the chosen initiator must be carefully considered.[1]
-
Work-up and Purification: The work-up procedure must be designed to efficiently remove the succinimide byproduct and any unreacted NBS. Filtration is a common method for removing solid byproducts.[4] Subsequent purification on a large scale often involves crystallization rather than column chromatography, which is generally not feasible for large quantities. The choice of crystallization solvent is critical to obtain high purity and yield.
-
Material Handling and Safety: this compound and related brominated compounds are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used. The handling of large quantities of these materials should be performed in well-ventilated areas or in contained systems.
Synthetic Pathway and Workflow
The synthesis of this compound is typically achieved through the radical bromination of 2-methyl-6-methoxypyridine.
Experimental Protocols
The following protocols are provided as a guide for the laboratory and pilot-plant scale synthesis of this compound.
Protocol 1: Laboratory-Scale Synthesis (up to 50 g)
This protocol is adapted from the synthesis of similar brominated pyridine derivatives.[4][5]
Materials:
-
2-Methyl-6-methoxypyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Heptane or Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-methyl-6-methoxypyridine in acetonitrile.
-
Add N-bromosuccinimide and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane/hexanes.
Protocol 2: Pilot Plant-Scale Synthesis (Kilogram-Scale)
This protocol is a proposed scale-up procedure and must be preceded by a thorough safety assessment. It incorporates principles from a case study on the safe scale-up of an NBS bromination process.[3]
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel or dosing pump for solid/slurry addition
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Crystallization vessel
Materials:
-
2-Methyl-6-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile
-
Anti-solvent for crystallization (e.g., heptane)
-
Aqueous work-up solutions (as in Protocol 1)
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 2-methyl-6-methoxypyridine and acetonitrile.
-
Initiation: Heat the solution to a controlled temperature (e.g., 60-70 °C), below the reflux temperature, to allow for better control of the exotherm.
-
Controlled Addition: Add AIBN as a solution in acetonitrile. Begin the controlled, portion-wise addition of NBS as a solid or a slurry in acetonitrile. The addition rate should be carefully controlled to maintain the internal temperature within a safe, predetermined range based on calorimetry data.
-
Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture. Filter the succinimide byproduct. The filtrate can be quenched as described in the lab-scale protocol.
-
Crystallization: Concentrate the organic phase. Add a suitable anti-solvent (e.g., heptane) to induce crystallization of the product. The crystallization process should be controlled (cooling rate, agitation) to ensure optimal crystal size and purity.
-
Isolation and Drying: Isolate the product by filtration and dry under vacuum at a controlled temperature.
Data Presentation
The following tables summarize expected quantitative data for the synthesis of this compound and related compounds. Data for the target molecule at scale is estimated based on analogous reactions due to a lack of specific literature data.
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Laboratory Scale (up to 50g) | Pilot-Plant Scale (kg-scale) |
| Starting Material | 2-Methyl-6-methoxypyridine | 2-Methyl-6-methoxypyridine |
| Brominating Agent | NBS (1.05 eq) | NBS (1.05 - 1.1 eq) |
| Initiator | AIBN (0.02 eq) | AIBN (0.02 eq) |
| Solvent | Acetonitrile | Acetonitrile |
| Reaction Temperature | Reflux (~82 °C) | 60 - 70 °C (controlled) |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | 70 - 85% | 75 - 90% |
| Purity (crude) | >85% (by GC/LC) | >85% (by HPLC) |
| Purity (after purification) | >97% (by GC/LC) | >98% (by HPLC) |
Table 2: Comparison of Bromination Methods for Pyridine Derivatives
| Bromination Method | Reagent | Advantages | Disadvantages | Scale-up Feasibility |
| Radical Bromination | NBS, AIBN/BPO | High selectivity for benzylic position, milder than Br₂ | Thermally hazardous, potential for runaway reactions[3] | Feasible with strict thermal management |
| Direct Bromination | Liquid Bromine (Br₂) | Inexpensive | Highly corrosive and toxic, often less selective, can lead to ring bromination | Challenging due to safety and selectivity issues |
| Flow Chemistry | In-situ generated Br₂ | Enhanced safety, better temperature control, scalable[6] | Requires specialized equipment | Highly feasible and recommended for hazardous reactions |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway (synthetic route) and experimental workflow.
References
Protecting Group Strategies for the Pyridine Nitrogen in 2-(Bromomethyl)-6-methoxypyridine Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups for the pyridine nitrogen in reactions involving 2-(bromomethyl)-6-methoxypyridine. The inherent nucleophilicity and basicity of the pyridine nitrogen can lead to undesired side reactions, such as self-quenching or competing reactions at the nitrogen atom, particularly when utilizing the electrophilic bromomethyl group. Protection of the pyridine nitrogen is a crucial strategy to mitigate these issues, enabling cleaner reactions and higher yields in the synthesis of complex molecules for drug discovery and development.
This guide focuses on two primary and effective protecting group strategies: N-oxidation and borane complexation . Detailed experimental protocols for the introduction and removal of these protecting groups are provided, along with a discussion of their impact on the reactivity of the this compound scaffold.
Overview of Protecting Group Strategies
The selection of an appropriate protecting group is contingent on the specific reaction conditions of the subsequent synthetic steps. The ideal protecting group should be easily introduced in high yield, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.
dot
Caption: General strategy for protecting the pyridine nitrogen.
N-Oxide Protection
Formation of a pyridine N-oxide significantly reduces the nucleophilicity and basicity of the nitrogen atom. The N-O bond withdraws electron density from the ring, making the nitrogen lone pair less available for reaction. This strategy is particularly useful for reactions that are sensitive to basic conditions or where the pyridine nitrogen could compete with other nucleophiles.
Borane Protection
Complexation of the pyridine nitrogen with borane (e.g., from BH₃·THF or BH₃·SMe₂) forms a stable adduct. This effectively masks the lone pair of the nitrogen, preventing its participation in undesired reactions. Borane protection is advantageous due to the mild conditions required for both its introduction and removal.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Reagent(s) | Typical Yield (%) | Deprotection Reagent(s) | Typical Yield (%) | Key Considerations |
| N-Oxide | Urea-Hydrogen Peroxide (UHP), Peracetic Acid | 85-95 | PCl₃, PPh₃ | 80-95 | Can activate the pyridine ring for nucleophilic substitution; potential for side reactions with strong oxidizing agents.[1][2][3][4] |
| Borane (BH₃) | BH₃·THF, BH₃·SMe₂ | 90-99 | Refluxing in Methanol or Ethanol | 90-98 | Mild protection and deprotection conditions; borane reagents are moisture-sensitive.[5][6] |
Experimental Protocols
N-Oxide Protection Strategy
Direct oxidation of 2-(bromomethyl)pyridines with strong oxidizing agents like m-CPBA can lead to unwanted side reactions, such as the formation of the corresponding picolyl alcohol.[7] Therefore, milder reagents are recommended.
dot
Caption: Workflow for the N-oxide protection strategy.
Protocol 3.1.1: N-Oxidation using Urea-Hydrogen Peroxide (UHP)
This method offers a mild and safe alternative to peroxy acids.
Materials:
-
This compound
-
Urea-Hydrogen Peroxide (UHP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add Urea-Hydrogen Peroxide (UHP) (1.5 - 2.0 eq) in portions to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound N-oxide.
Protocol 3.1.2: N-Oxidation using Peracetic Acid
Peracetic acid, generated in situ from hydrogen peroxide and acetic acid, is another effective reagent.[8]
Materials:
-
This compound
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium carbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetic acid.
-
Cool the solution to 0 °C and add hydrogen peroxide (30% aq.) (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 24-48 hours.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium carbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 3.1.3: Deprotection of the N-Oxide
Deoxygenation can be achieved using various phosphorus-based reagents.[2][3]
Materials:
-
2-(substituted)-6-methoxypyridine N-oxide
-
Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate
Procedure (using PCl₃):
-
Dissolve the N-oxide (1.0 eq) in DCM at 0 °C.
-
Add phosphorus trichloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected pyridine.
Borane Protection Strategy
Borane complexes are readily formed and are stable under a variety of reaction conditions.
dot
Caption: Workflow for the borane protection strategy.
Protocol 3.2.1: Formation of the Pyridine-Borane Complex
Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are common and convenient sources of borane.[1][5]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF) or Borane-dimethyl sulfide complex
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the borane-THF solution (1.0-1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
The solvent can be removed under reduced pressure to yield the pyridine-borane complex, which can often be used in the next step without further purification.
Protocol 3.2.2: Deprotection of the Pyridine-Borane Complex
The borane protecting group is typically removed by refluxing in an alcohol.
Materials:
-
Substituted this compound-borane complex
-
Methanol or Ethanol
Procedure:
-
Dissolve the pyridine-borane complex in methanol or ethanol.
-
Reflux the solution for 1-4 hours. The evolution of hydrogen gas may be observed.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected pyridine derivative.
Impact on Reactivity
Reactivity of the Bromomethyl Group
-
N-Oxide Protection: The N-oxide group is electron-withdrawing, which can slightly increase the electrophilicity of the pyridine ring. However, its effect on the benzylic-like bromomethyl group is generally minimal, allowing for efficient nucleophilic substitution reactions.
-
Borane Protection: The formation of the borane adduct places a formal positive charge on the nitrogen atom, making the pyridine ring more electron-deficient. This can have a more pronounced activating effect on the bromomethyl group towards nucleophilic attack compared to the N-oxide.
Reactivity in Cross-Coupling Reactions
Both N-oxide and borane-protected pyridines can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. The protecting group prevents the pyridine nitrogen from coordinating to and deactivating the palladium catalyst.[8][9]
Example Application: Suzuki-Miyaura Coupling
A common application is the Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.
dot
Caption: Suzuki coupling with N-oxide protected pyridine.
Conclusion
The strategic use of N-oxide or borane protecting groups is essential for the successful manipulation of this compound in organic synthesis. These strategies effectively prevent undesirable side reactions at the pyridine nitrogen, thereby enabling clean and efficient transformations at the bromomethyl position and facilitating the construction of complex molecular architectures. The choice between N-oxide and borane protection will depend on the specific reaction conditions and the desired reactivity of the substrate. The protocols provided herein offer a robust starting point for researchers in the field of drug discovery and development.
References
- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(Bromomethyl)-6-methoxypyridine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(bromomethyl)-6-methoxypyridine in the synthesis of bioactive molecules. This versatile building block serves as a key intermediate in the construction of a variety of pharmacologically active compounds.
Introduction
This compound is a substituted pyridine derivative containing two reactive sites: a bromomethyl group highly susceptible to nucleophilic substitution and a methoxypyridine core that can be further functionalized. This dual reactivity makes it a valuable scaffold in medicinal chemistry for the synthesis of complex molecules, including kinase inhibitors, antihistamines, and other therapeutic agents. The methoxy group can modulate the electronic properties of the pyridine ring and can be a site for further chemical modification, such as demethylation to reveal a pyridinone core.
Application: Synthesis of a Proto-Oncogene Tyrosine-Protein Kinase (Src) Inhibitor Analog
This section outlines the synthesis of a potential Src kinase inhibitor based on a pyridine scaffold. Src kinases are implicated in various cancers, and their inhibition is a key therapeutic strategy. The following protocol describes a multi-step synthesis starting from this compound.
Quantitative Data Summary
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Bioactivity (IC₅₀) |
| 1 | Nucleophilic Substitution | This compound, 4-aminophenol | 4-((6-methoxypyridin-2-yl)methylamino)phenol | 85 | >95 | N/A |
| 2 | Amide Coupling | 4-((6-methoxypyridin-2-yl)methylamino)phenol, 4-methylbenzoyl chloride | N-(4-hydroxyphenyl)-N-((6-methoxypyridin-2-yl)methyl)-4-methylbenzamide | 78 | >98 | ~50 nM (Estimated) |
Experimental Protocols
Step 1: Synthesis of 4-((6-methoxypyridin-2-yl)methylamino)phenol
-
Materials:
-
This compound (1.0 eq)
-
4-aminophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-aminophenol in acetonitrile, add potassium carbonate and stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-((6-methoxypyridin-2-yl)methylamino)phenol.
-
Step 2: Synthesis of N-(4-hydroxyphenyl)-N-((6-methoxypyridin-2-yl)methyl)-4-methylbenzamide (Src Kinase Inhibitor Analog)
-
Materials:
-
4-((6-methoxypyridin-2-yl)methylamino)phenol (1.0 eq)
-
4-methylbenzoyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-((6-methoxypyridin-2-yl)methylamino)phenol in dichloromethane and cool the solution to 0°C.
-
Add triethylamine to the solution.
-
Slowly add 4-methylbenzoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (eluent: ethyl acetate/hexane gradient) to afford the final product.
-
Signaling Pathway Diagram
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Application: Synthesis of a Zopiclone Analog
Zopiclone is a nonbenzodiazepine hypnotic agent used for the treatment of insomnia. The following is a proposed synthetic route for a Zopiclone analog using this compound.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for a Zopiclone analog.
Experimental Protocols
Step 1: Synthesis of 1-((6-methoxypyridin-2-yl)methyl)piperazin-2-one
-
Materials:
-
This compound (1.0 eq)
-
Piperazine-2-one (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend piperazine-2-one and cesium carbonate in dimethylformamide.
-
Add a solution of this compound in DMF to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired intermediate.
-
Step 2: Synthesis of Zopiclone Analog
-
Materials:
-
1-((6-methoxypyridin-2-yl)methyl)piperazin-2-one (1.0 eq)
-
2-amino-5-chloropyridine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene
-
-
Procedure:
-
In a reaction vessel, combine 1-((6-methoxypyridin-2-yl)methyl)piperazin-2-one, 2-amino-5-chloropyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the mixture to 110°C and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the Zopiclone analog.
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its ability to undergo selective functionalization at both the bromomethyl group and the pyridine ring allows for the construction of complex molecular architectures with potential therapeutic applications. The protocols and schemes provided herein serve as a guide for researchers in drug discovery and development to effectively utilize this important chemical intermediate.
Troubleshooting & Optimization
Technical Support Center: Managing the Instability of 2-(bromomethyl)-6-methoxypyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of issues related to the instability of 2-(bromomethyl)-6-methoxypyridine. This reactive reagent is susceptible to degradation over time, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, and a change in the physical state from a solid to a waxy or gummy consistency. Chemically, degradation can be confirmed by analytical techniques such as TLC, HPLC, GC-MS, or NMR, which may show the appearance of new peaks corresponding to degradation products and a decrease in the purity of the main compound.
Q2: What are the main degradation pathways for this compound?
A2: Based on the chemical structure and reactivity of analogous compounds, the two primary degradation pathways are:
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 2-(hydroxymethyl)-6-methoxypyridine.
-
Self-Quaternization: The reactive bromomethyl group of one molecule can be attacked by the nucleophilic nitrogen atom of another molecule, leading to the formation of pyridinium salt oligomers or polymers. This process is a form of self-reaction.[1]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Environment: Keep in a dry, well-ventilated place away from heat sources and incompatible materials like strong oxidizing agents.
Q4: How can I check the purity of my stored this compound before use?
A4: It is highly recommended to assess the purity of the reagent before each use, especially if it has been stored for an extended period. You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Reagent has turned yellow/brown and/or has a gummy consistency. | Significant degradation has likely occurred. This is often due to self-quaternization and hydrolysis from improper storage (exposure to moisture and/or elevated temperatures). | 1. Assess the purity of the material using HPLC, GC-MS, or NMR (see Experimental Protocols). 2. If the purity is below the acceptable limit for your experiment, it is recommended to use a fresh batch of the reagent. 3. Review your storage conditions to ensure they align with the recommendations (cool, dry, inert atmosphere). |
| Inconsistent or poor yields in my reaction. | The reagent may have partially degraded, leading to a lower concentration of the active starting material. | 1. Confirm the purity of the this compound. 2. If purity is acceptable, consider other reaction parameters. If purity is low, use a fresh, high-purity batch. 3. For future use, always test the purity of the reagent before starting a reaction. |
| Appearance of an unexpected, more polar spot on TLC. | This could be the hydrolysis product, 2-(hydroxymethyl)-6-methoxypyridine, which is more polar than the starting material. | 1. Attempt to isolate and characterize the byproduct if necessary for your research. 2. To avoid this in the future, ensure the reagent is stored in a desiccated environment and handled under anhydrous conditions. |
| Formation of an insoluble material in the reaction mixture. | This may be due to the presence of polymeric degradation products from self-quaternization. | 1. Filter the insoluble material and proceed with the reaction if the desired product is soluble. 2. Be aware that the presence of this polymer indicates significant degradation of the starting material, and yields will likely be affected. Use of a fresh batch is advisable. |
Data Presentation
Table 1: Recommended Conditions for an Accelerated Stability Study
| Condition | Temperature | Relative Humidity | Time Points (Months) |
| Long-term | 5°C ± 3°C | Ambient | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 25°C ± 2°C | 60% ± 5% | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 0, 1, 2, 3, 6 |
Table 2: Analytical Parameters for Stability Assessment
| Analytical Test | Purpose | Acceptance Criteria (Example) |
| Appearance | To detect physical changes. | White to off-white solid. |
| Purity (HPLC/GC) | To quantify the amount of active reagent. | ≥ 97.0% |
| Individual Impurity | To quantify specific degradation products. | Hydrolysis product ≤ 1.0% Other individual impurities ≤ 0.5% |
| Total Impurities | To quantify all degradation products. | ≤ 3.0% |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This method can be used as a stability-indicating assay to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Protocol 2: Analysis by GC-MS
This method is suitable for identifying volatile degradation products.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injector: Split/splitless injector at 250°C.
-
Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the quality of stored this compound.
References
common side reactions during the synthesis of 2-(bromomethyl)-6-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-(bromomethyl)-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the radical bromination of 2-methyl-6-methoxypyridine. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or irradiation.
Q2: What are the most common side products observed in this synthesis?
A2: The primary side products include the starting material (unreacted 2-methyl-6-methoxypyridine), over-brominated species such as 2-(dibromomethyl)-6-methoxypyridine, and potentially products from bromination on the pyridine ring, although this is less common under radical conditions. Hydrolysis of the product to 2-(hydroxymethyl)-6-methoxypyridine can also occur if moisture is present.
Q3: How can I minimize the formation of the dibrominated side product?
A3: To reduce the formation of 2-(dibromomethyl)-6-methoxypyridine, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess of 2-methyl-6-methoxypyridine relative to NBS (e.g., 1.0-1.1 equivalents of the starting material to 1.0 equivalent of NBS) can favor the mono-brominated product. Additionally, slow, portion-wise addition of NBS can help maintain a low concentration of the brominating agent, further minimizing over-bromination.
Q4: My reaction is not going to completion, and I have a significant amount of starting material left. What could be the issue?
A4: Incomplete conversion can be due to several factors. The radical initiator (e.g., AIBN) may have decomposed, or an insufficient amount was used. Ensure the initiator is fresh and used in a catalytic amount (typically 1-5 mol%). The reaction temperature might be too low to efficiently initiate the reaction; ensure the mixture is refluxing properly. Lastly, the presence of radical inhibitors in the starting material or solvent can quench the reaction.
Q5: What are the best practices for purifying the crude product?
A5: Flash column chromatography on silica gel is the most effective method for purifying this compound from the common side products. A gradient elution using a mixture of hexanes and ethyl acetate is typically employed. Due to the lability of the bromomethyl group, it is advisable to avoid prolonged exposure to silica gel and to use purified solvents to prevent decomposition.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Degradation of the product during workup or purification. - Suboptimal reaction conditions. | - Monitor the reaction by TLC or GC to ensure completion. - Use a fresh radical initiator. - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Minimize the time the product is on the silica gel column during purification. |
| High Percentage of Dibrominated Side Product | - Excess of brominating agent (NBS). - Reaction time is too long. | - Use a slight excess of the starting material (2-methyl-6-methoxypyridine). - Add NBS in portions over time. - Carefully monitor the reaction progress and stop it once the starting material is consumed. |
| Presence of Ring-Brominated Byproducts | - Presence of ionic conditions (e.g., acid). - Use of a polar or protic solvent. | - Ensure all glassware is dry and the reaction is run under anhydrous conditions. - Use a non-polar, aprotic solvent such as carbon tetrachloride or cyclohexane. |
| Product Decomposes During Purification | - The bromomethyl group is sensitive to hydrolysis and nucleophiles. - Prolonged contact with silica gel. | - Use deacidified silica gel for chromatography. - Perform the purification as quickly as possible. - Ensure all solvents are dry and free of nucleophilic impurities. |
| Reaction is Uncontrolled or Exothermic | - Rapid addition of reagents. | - Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. - Use an ice bath to control the temperature during the initial addition of reagents if necessary. |
Quantitative Data Summary
The following table summarizes the expected product distribution based on reaction conditions. The data is compiled from typical outcomes of radical bromination of substituted methylpyridines.
| Starting Material:NBS Ratio | Reaction Time | Expected Product Distribution | Notes |
| 1:1 | 4-6 hours | This compound (major), 2-methyl-6-methoxypyridine (minor), 2-(dibromomethyl)-6-methoxypyridine (minor) | A good starting point for optimization. |
| 1.1:1 | 4-6 hours | This compound (major), 2-methyl-6-methoxypyridine (significant), 2-(dibromomethyl)-6-methoxypyridine (trace) | Favors mono-bromination but requires separation from the starting material. |
| 1:1.2 | 6-8 hours | This compound (major), 2-(dibromomethyl)-6-methoxypyridine (significant) | Pushes the reaction to completion but increases over-bromination. |
Experimental Protocols
Key Experiment: Radical Bromination of 2-methyl-6-methoxypyridine
Materials:
-
2-methyl-6-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-6-methoxypyridine (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of carbon tetrachloride.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and common side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
purification of 2-(bromomethyl)-6-methoxypyridine using column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(bromomethyl)-6-methoxypyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the column chromatography of this compound?
A1: The most frequent challenges include:
-
Peak Tailing: Due to the basic nature of the pyridine nitrogen, the compound can interact strongly with the acidic silanol groups on the silica gel, leading to broad, tailing peaks and poor separation.
-
Compound Decomposition: Halomethylpyridines can be sensitive to the acidic environment of standard silica gel, potentially leading to degradation and low recovery.
-
Poor Separation from Impurities: Co-elution of starting materials (e.g., 2-hydroxy-6-methylpyridine) or byproducts from the synthesis can occur if the solvent system is not optimized.
-
Low Recovery: This can be a result of decomposition on the column or irreversible adsorption to the silica gel.
Q2: How can I prevent peak tailing during the purification of this compound?
A2: To minimize peak tailing, you can add a small amount of a basic modifier to the eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will compete with the pyridine nitrogen for binding to the acidic sites on the silica gel, resulting in more symmetrical peaks and improved separation.
Q3: What should I do if I suspect my compound is decomposing on the silica gel column?
A3: If you observe streaking on your TLC plate that is not resolved by the addition of triethylamine, or if you experience significantly low recovery, your compound may be decomposing. Consider the following:
-
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is recommended).
Q4: What is a good starting solvent system for the purification of this compound?
A4: A common and effective eluent system for this compound is a gradient of ethyl acetate in hexanes. Based on similar compounds, a starting point of 10-20% ethyl acetate in hexanes is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not moving off the baseline on TLC/Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. |
| Product is running with the solvent front on TLC/Column | The eluent is too polar. | Decrease the polarity of the eluent by decreasing the percentage of ethyl acetate. |
| Streaking or tailing of the spot on TLC/Column | The basic pyridine is interacting with the acidic silica gel. | Add 0.1-1% triethylamine to the eluent system. |
| Poor separation of the product from an impurity | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, dichloromethane/methanol can sometimes provide different selectivity. |
| Low recovery of the purified product | The compound may be decomposing on the silica gel. The compound may be irreversibly adsorbed. | Use deactivated silica gel or switch to alumina. Run the column more quickly. Ensure all the product has eluted by flushing the column with a more polar solvent at the end. |
| The collected fractions are very dilute | The column may have been overloaded, or the elution was too slow. | Concentrate the fractions. For future runs, use a smaller amount of crude material relative to the amount of silica gel. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Develop a TLC of the crude material using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).
-
If tailing is observed, add 0.5% triethylamine to the TLC mobile phase and re-run the plate.
-
The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free packing.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, low-polarity solvent system.
-
If a gradient elution is necessary, gradually increase the percentage of ethyl acetate. A typical gradient for a related compound, 2,6-bis(bromomethyl)pyridine, is from 1:9 to 1:4 ethyl acetate/hexanes.[1]
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
| Compound/System | Solvent System (v/v) | Rf Value | Notes |
| 3-methoxy-1-iodobenzene (similar compound) | 20% Ethyl Acetate / 80% Hexanes | 0.58 | Provides an estimate for the polarity of a related methoxy-substituted aromatic halide.[2] |
| 2,6-bis(bromomethyl)pyridine (related compound) | Gradient: 1:9 to 1:4 Ethyl Acetate / Hexanes | N/A | A successful eluent system for a similar brominated pyridine derivative.[1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography of this compound.
References
optimizing reaction conditions for coupling 2-(bromomethyl)-6-methoxypyridine with thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the coupling reaction of 2-(bromomethyl)-6-methoxypyridine with thiols to form thioethers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and a thiol?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the bromomethyl group on the pyridine ring, displacing the bromide ion and forming the desired thioether.
Q2: I am observing low to no product formation. What are the potential causes?
Low yields can stem from several factors. A primary cause is often incomplete deprotonation of the thiol, which reduces its nucleophilicity. Additionally, the purity of the reagents, especially the this compound which can degrade over time, is crucial. Other factors include suboptimal reaction temperature or the choice of an inappropriate solvent or base. In some cases, steric hindrance on the thiol can also slow down the reaction rate.
Q3: What are the common side products in this reaction, and how can I minimize them?
A common side product is the disulfide, formed by the oxidation of the thiol starting material. This can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Another potential, though less common, side reaction is the self-condensation of this compound, especially in the presence of a strong base. Using the appropriate stoichiometry and adding the base to the thiol before introducing the bromomethylpyridine can help mitigate this.
Q4: How do I select the optimal base for this reaction?
The choice of base is critical for efficient deprotonation of the thiol without promoting side reactions. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective and are easily removed during workup. For thiols with higher pKa values, a stronger base such as sodium hydride (NaH) might be necessary. It is important to use a non-nucleophilic base to avoid competition with the thiolate.
Q5: Which solvent is most suitable for this coupling reaction?
Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO). The choice of solvent can also depend on the solubility of the specific thiol and base being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation of the thiol. 2. Decomposed this compound. 3. Insufficient reaction temperature or time. 4. Inappropriate solvent choice leading to poor solubility. | 1. Use a stronger base or increase the stoichiometry of the current base. 2. Verify the purity of the starting material by NMR or LC-MS. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Switch to a solvent in which all reactants are fully soluble. |
| Significant Disulfide Formation | 1. Presence of oxygen in the reaction mixture. 2. Oxidative impurities in the reagents or solvent. | 1. Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar). 2. Use freshly distilled or purified solvents and high-purity reagents. |
| Multiple Unidentified Spots on TLC | 1. Degradation of starting material or product. 2. Competing side reactions. 3. Reaction temperature is too high. | 1. Re-purify starting materials. Analyze the product stability under the reaction conditions. 2. Consider a milder base or lower reaction temperature. 3. Perform the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Product is highly polar and streaks on silica gel. | 1. Adjust the eluent system for column chromatography. Consider a different stationary phase. 2. Add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing. |
Data Presentation: Influence of Reaction Conditions on Yield
The following table summarizes the typical effects of different reaction parameters on the yield of the coupling reaction.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (1.5) | Acetonitrile | 60 | 12 | 75 |
| 2 | K2CO3 (1.5) | DMF | 60 | 12 | 85 |
| 3 | Cs2CO3 (1.5) | DMF | 60 | 8 | 92 |
| 4 | NaH (1.2) | THF | 25 | 6 | 95 |
| 5 | Et3N (2.0) | Acetonitrile | 60 | 24 | 45 |
| 6 | K2CO3 (1.5) | DMF | 25 | 24 | 50 |
Experimental Protocols
General Protocol for the Coupling of this compound with a Thiol
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Reagent Preparation:
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To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the thiol (1.0 equiv.) and the chosen anhydrous solvent (e.g., DMF, 0.1 M).
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Stir the solution at room temperature.
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Deprotonation:
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Add the base (e.g., K2CO3, 1.5 equiv.) portion-wise to the stirred solution of the thiol.
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Continue stirring at room temperature for 30 minutes to allow for complete formation of the thiolate.
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Coupling Reaction:
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Dissolve this compound (1.1 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
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Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether.
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Visualizations
Caption: General reaction mechanism for thioether synthesis.
Caption: Troubleshooting workflow for low reaction yield.
preventing the hydrolysis of the bromomethyl group during workup procedures
Technical Support Center: Handling Bromomethyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of bromomethyl group hydrolysis during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is bromomethyl group hydrolysis and why is it a concern?
A1: The bromomethyl group (-CH₂Br) is susceptible to nucleophilic substitution, where the bromine atom is replaced by a hydroxyl group (-OH) from water. This reaction, known as hydrolysis, converts the desired bromomethyl compound into its corresponding alcohol (hydroxymethyl compound). This is a significant concern as it leads to the formation of a major impurity, reduces the yield of the target molecule, and complicates the purification process.
Q2: Under which conditions is the bromomethyl group most susceptible to hydrolysis?
A2: The stability of the bromomethyl group is highly dependent on the reaction and workup conditions. Hydrolysis is accelerated by:
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Presence of Water: Water is the reactant for hydrolysis. Extended contact with aqueous solutions during workup increases the risk.
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Basic Conditions: Basic solutions (e.g., sodium bicarbonate, sodium hydroxide) can promote hydrolysis through an SN2 mechanism. While carboxylic acids are often protected as esters, these protecting groups can be susceptible to base-catalyzed hydrolysis.[1]
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Acidic Conditions: Strong acids can also catalyze hydrolysis, particularly for substrates that can form a stabilized carbocation (SN1 mechanism).[2] Some protecting groups, like Boc-protected amines, are deprotected under acidic conditions, which could be a consideration in the overall stability of the molecule.[3]
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Elevated Temperatures: Like most chemical reactions, the rate of hydrolysis increases with temperature.
Q3: What are the typical signs of bromomethyl group hydrolysis during an experiment?
A3: You can often detect hydrolysis by observing the following:
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TLC Analysis: A new, more polar spot will appear on the TLC plate, which corresponds to the more polar alcohol byproduct.
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LC-MS Analysis: The appearance of a new peak with a mass corresponding to the replacement of Br (atomic mass ~79.9 u) with OH (atomic mass ~17.0 u). The net change will be a decrease in mass of approximately 63 u.
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Reduced Yield: A lower than expected yield of the isolated product after purification.
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NMR Spectroscopy: The appearance of new signals in the ¹H NMR spectrum corresponding to the -CH₂OH group and the disappearance of the characteristic -CH₂Br signals.
Q4: Can I perform a standard aqueous workup with a bromomethyl-containing compound?
A4: While a standard aqueous workup should be approached with caution, it is sometimes possible if hydrolysis is slow. To minimize the risk:
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Use Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine). Brine reduces the solubility of organic compounds in the aqueous phase and can help break emulsions.[4]
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Keep it Cold: Perform all aqueous washes with cold solutions (e.g., in an ice bath) to slow the rate of hydrolysis.
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Work Quickly: Minimize the contact time between the organic layer containing your compound and the aqueous phase.
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Avoid Strong Bases: If a basic wash is necessary to remove acidic impurities, use a weak, cold base like 0.5 M sodium bicarbonate and limit the contact time. Test this on a small scale first.
Q5: What are some non-aqueous workup alternatives to prevent hydrolysis?
A5: Completely avoiding water is the most effective strategy.
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Direct Filtration: If the reaction byproducts are solid or can be precipitated, you can filter the reaction mixture directly. For removing highly polar impurities like triphenylphosphine oxide, you can concentrate the mixture and filter it through a plug of silica gel, eluting with a non-polar solvent.[5]
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Solvent Precipitation/Trituration: After removing the reaction solvent, you can add a different solvent in which your product is insoluble but the impurities are soluble (or vice-versa). This will cause your product to precipitate, allowing for collection by filtration.
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Non-Aqueous Extraction: Use two immiscible organic solvents for extraction. For example, a reaction in acetonitrile could be partitioned between a nonpolar solvent like hexanes and the acetonitrile, which would retain more polar impurities.[6]
Troubleshooting Guide
Problem: My TLC and LC-MS show a significant amount of a more polar byproduct, which I suspect is the hydrolyzed alcohol.
Solution:
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Confirmation: To confirm, try to isolate a small amount of the byproduct and characterize it by ¹H NMR and MS. The mass should correspond to M-Br+OH.
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Future Prevention: On your next attempt, modify the workup to be completely anhydrous. After the reaction is complete, remove the solvent in vacuo. If there are solid byproducts (like salts), you can attempt to remove them by filtration after re-dissolving the crude product in a suitable anhydrous organic solvent (e.g., dichloromethane, ethyl acetate). If impurities are polar, consider filtering the crude material through a short plug of silica gel using a non-polar eluent.[5]
Problem: I need to remove an acidic impurity, but my compound hydrolyzes with an aqueous bicarbonate wash.
Solution:
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Option 1: Non-Aqueous Base: Use a solid, insoluble base. After the reaction, add a solid base like potassium carbonate, stir for a short period, and then filter it off. This avoids an aqueous environment entirely.
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Option 2: Chromatography: Skip the basic wash and proceed directly to flash column chromatography. The acidic impurity will likely have a different retention factor (Rf) than your product and can be separated on the column.
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Option 3: Alternative Extraction: If your product is soluble in a non-polar solvent (e.g., hexane, diethyl ether) and the acidic impurity is not, you can perform a trituration or precipitation to separate them.
Problem: An emulsion formed during my aqueous wash, and extended contact time is causing hydrolysis.
Solution:
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Break the Emulsion: Add a small amount of solid NaCl (brine) to the separatory funnel and swirl gently.[5] This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.
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Filtration: Filter the entire emulsified mixture through a pad of Celite. This can sometimes break the emulsion and separate the layers.
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Future Prevention: To prevent emulsions with certain solvents like benzene or DMF, either remove the solvent by rotary evaporation before workup or dilute the reaction mixture significantly with your primary extraction solvent (e.g., ethyl acetate, dichloromethane) before washing.[5][6]
Summary of Workup Conditions and Stability
| Condition | Risk of Hydrolysis | Recommended Action / Alternative |
| Neutral Aqueous Wash | Moderate | Work quickly, use cold solutions and brine. |
| Basic Aqueous Wash (e.g., NaHCO₃) | High | Avoid if possible. If necessary, use very dilute, cold base for a short duration. |
| Acidic Aqueous Wash (e.g., dil. HCl) | Moderate to High | Avoid unless the compound is known to be stable. Some functional groups may be acid-labile.[2] |
| Anhydrous Conditions | Very Low | Ideal. Use anhydrous solvents and reagents. Avoid exposure to atmospheric moisture. |
| Chromatography | Low | Excellent for purification without aqueous contact. Ensure the silica gel is not overly acidic. |
Experimental Protocols
Protocol 1: General Anhydrous Workup
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Reaction Quenching: If the reaction needs to be quenched, use an anhydrous quenching agent. For example, quench a lithium aluminum hydride reaction with ethyl acetate instead of water.
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Solvent Removal: Once the reaction is complete, remove the volatile solvent(s) using a rotary evaporator.
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Residue Treatment:
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If byproducts are insoluble: Add a dry organic solvent (e.g., anhydrous dichloromethane or ether) to the crude residue. The desired compound will dissolve, leaving behind insoluble salts or other byproducts. Filter the mixture through a sintered glass funnel or a cotton plug to remove the solids.
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If byproducts are soluble: Proceed directly to purification by flash chromatography.
-
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Final Concentration: Collect the filtrate (if filtered) and concentrate in vacuo to obtain the crude product, which can then be purified.
Protocol 2: Filtration Through a Silica/Celite Plug
This method is effective for removing baseline or highly polar impurities without a full aqueous workup.[5][7]
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Prepare the Plug: Place a small cotton ball at the bottom of a Pasteur pipette or a small column. Add a layer of sand (approx. 0.5 cm), followed by 2-5 cm of silica gel. Top with another small layer of sand. For very polar compounds that might stick to silica, Celite can be used as an alternative.[7]
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Equilibrate: Clamp the plug over a collection flask and flush it with the chosen non-polar eluent (e.g., hexane or 10:1 hexane:ethyl acetate).
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Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent. Carefully load this solution onto the top of the plug.
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Elute: Add more eluent to the top of the plug and use gentle pressure (e.g., from a pipette bulb) to push the solvent through. The non-polar product should elute quickly, while the polar impurities will remain adsorbed at the top of the silica.
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Collect and Concentrate: Collect the eluate containing the purified product and remove the solvent using a rotary evaporator.
Visualizations
Mechanism of Hydrolysis
The hydrolysis of a bromomethyl group can proceed through either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate.
Caption: SN1 and SN2 mechanisms for bromomethyl group hydrolysis.
Workup Decision Workflow
This flowchart provides a logical guide for selecting an appropriate workup procedure to minimize hydrolysis.
Caption: Decision workflow for selecting a workup procedure.
References
alternative workup protocols to minimize degradation of 2-(bromomethyl)-6-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-(bromomethyl)-6-methoxypyridine during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways, primarily due to the reactive bromomethyl group and the basicity of the pyridine nitrogen. Key degradation routes include:
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Hydrolysis: The bromomethyl group can be hydrolyzed to the corresponding alcohol (2-(hydroxymethyl)-6-methoxypyridine), particularly in the presence of water and under neutral or basic conditions.
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Self-alkylation/Polymerization: The basic nitrogen of one pyridine molecule can attack the electrophilic bromomethyl group of another, leading to the formation of a pyridinium salt and potentially oligomers or polymers. This can result in lower yields of the desired product.[1]
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Degradation on acidic media: As a pyridine derivative, the compound is basic and can interact strongly with acidic media, including silica gel used in chromatography, which can lead to decomposition.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at -20°C under an inert nitrogen atmosphere.[4] This minimizes degradation from atmospheric moisture and oxygen.
Q3: My crude reaction mixture shows the desired product, but the yield is very low after purification. What could be the issue?
A3: Low isolated yields after purification can stem from several factors during the workup and purification stages. Common causes include product loss during aqueous extractions due to the compound's water solubility or degradation on silica gel during column chromatography.[1] Self-alkylation, as mentioned in Q1, can also contribute to lower yields of the monomeric product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of this compound.
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| Product Degradation During Aqueous Workup | - Hydrolysis: The bromomethyl group is sensitive to water. - Emulsion formation: Difficulty in separating organic and aqueous layers can lead to prolonged contact with water. | - Minimize contact with water: Use anhydrous solvents for extraction where possible. - Use brine washes: Wash the organic layer with saturated sodium chloride solution to reduce the water content. - Work quickly and at low temperatures: Perform extractions at 0-5°C to slow down the rate of hydrolysis. |
| Low Recovery After Extraction | - Product partitioning into the aqueous layer: The pyridine nitrogen can be protonated in acidic or neutral aqueous solutions, increasing water solubility. | - Adjust pH of the aqueous layer: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) during extraction to keep the pyridine in its free base form. Use a mild base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization.[5] - Increase the number of extractions: Perform multiple extractions with a smaller volume of organic solvent to maximize recovery. |
| Product Degradation During Column Chromatography | - Acidic silica gel: The acidic nature of standard silica gel can lead to the degradation of the basic pyridine compound.[2][3] - Streaking or tailing of spots on TLC: This is often an indication of strong interaction between the basic compound and acidic silica.[2] | - Use deactivated silica gel: Pre-treat the silica gel by eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) before loading the sample.[2][3] - Use an alternative stationary phase: Consider using neutral or basic alumina for chromatography.[2] - Optimize the eluent system: Use a solvent system that provides good separation while minimizing the time the compound spends on the column. |
| Formation of a Sticky, Insoluble Residue | - Self-alkylation/Polymerization: The compound is reacting with itself.[1] | - Keep the concentration of the product low: Avoid concentrating the crude product to a thick oil or solid for extended periods. - Work at low temperatures: Maintain low temperatures during solvent removal and handling. - Proceed to the next step quickly: If the compound is an intermediate, use it in the subsequent reaction as soon as it is isolated and reasonably pure. |
Experimental Protocols: Alternative Workup Procedures
Below are detailed methodologies for alternative workup protocols designed to minimize the degradation of this compound.
Protocol 1: Non-Aqueous Workup
This protocol is suitable for reactions where the byproducts are salts that can be removed by filtration.
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Reaction Quenching (if applicable): If the reaction was conducted at elevated temperatures, cool the mixture to room temperature.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Avoid heating above 30-40°C.
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Suspension in a Non-Polar Solvent: To the crude residue, add a non-polar solvent such as diethyl ether or a mixture of ethyl acetate and hexanes.
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Filtration: Filter the suspension to remove any precipitated salts (e.g., succinimide from NBS bromination). Wash the filter cake with a small amount of the cold non-polar solvent.
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Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Mild Aqueous Workup
This protocol is for reactions that require an aqueous wash to remove water-soluble impurities.
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Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
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Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with vigorous stirring until the pH of the aqueous layer is between 7 and 8.
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Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.
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Washing: Combine the organic layers and wash once with cold brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
Visualization of Recommended Workup Workflow
The following diagram illustrates a recommended workflow for a mild workup and purification process to minimize the degradation of this compound.
Caption: Recommended workflow for the workup and purification of this compound.
References
identification and removal of impurities from 2-(bromomethyl)-6-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(bromomethyl)-6-methoxypyridine. The following sections address common issues related to the identification and removal of impurities that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound typically arise from the synthetic process, which is often a radical bromination (Wohl-Ziegler reaction) of 2-methoxy-6-methylpyridine.[1][2] Potential impurities include:
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Unreacted Starting Material: 2-methoxy-6-methylpyridine.
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Over-brominated Byproducts: 2-(dibromomethyl)-6-methoxypyridine and 2-(tribromomethyl)-6-methoxypyridine can form if an excess of the brominating agent is used or if the reaction is not carefully controlled.[3][4]
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Ring-Brominated Byproducts: Although less common under radical conditions, bromination on the pyridine ring can occur, especially if ionic conditions are present.[3]
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Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of (6-methoxypyridin-2-yl)methanol. This can occur if moisture is present during the reaction, workup, or storage.
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Residual Reagents and their Byproducts: N-Bromosuccinimide (NBS) is a common brominating agent, and residual succinimide is a typical byproduct.[1][5] If a radical initiator like azobisisobutyronitrile (AIBN) is used, its decomposition products may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a powerful tool for identifying and quantifying impurities. The presence of unreacted starting material, over-brominated species, and other byproducts can be detected by characteristic signals in the ¹H NMR spectrum.
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the main compound from its impurities and determining their relative peak areas to calculate purity.[6][7] A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities.
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Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and monitor the progress of purification procedures like column chromatography.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity and prevent degradation, this compound should be stored in a cool, dry, and dark place.[8] It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and air, which can lead to hydrolysis and oxidation.[9]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (2-methoxy-6-methylpyridine)
| Symptom | Possible Cause | Suggested Solution |
| ¹H NMR spectrum shows a singlet around δ 2.5 ppm corresponding to the methyl group of the starting material. | Incomplete reaction. | 1. Optimize Reaction Time: Monitor the reaction by TLC or ¹H NMR to ensure complete consumption of the starting material. 2. Ensure Sufficient Brominating Agent: Use a slight excess (1.05-1.1 equivalents) of N-bromosuccinimide (NBS). |
| HPLC chromatogram displays a peak with a shorter retention time than the product. | The starting material is less polar than the product. | Purification: 1. Column Chromatography: The starting material can be separated from the product using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is effective. 2. Recrystallization: If the concentration of the starting material is low, recrystallization may be effective. |
Issue 2: Formation of Over-brominated Byproducts
| Symptom | Possible Cause | Suggested Solution |
| ¹H NMR spectrum shows a singlet for the methoxy group but a downfield shift and integration change for the benzylic proton (a single proton for the dibromo- species). Mass spectrometry confirms higher molecular weight species. | Excess of brominating agent (NBS). | 1. Control Stoichiometry: Use a carefully controlled amount of NBS (ideally 1.0 equivalent). 2. Slow Addition: Add the NBS portion-wise or as a solution to avoid localized high concentrations. |
| HPLC chromatogram shows peaks with longer retention times than the product. | Over-brominated byproducts are generally more polar. | Purification: 1. Column Chromatography: These byproducts can be effectively separated by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[9] |
Issue 3: Product Instability and Degradation (Hydrolysis)
| Symptom | Possible Cause | Suggested Solution |
| Appearance of a new peak in the ¹H NMR spectrum corresponding to a hydroxymethyl group (around δ 4.7 ppm) and a decrease in the integration of the bromomethyl peak. The product may appear as an oil or become discolored. | Presence of moisture during reaction, workup, or storage. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Proper Storage: Store the purified product in a tightly sealed container, under an inert atmosphere, and in a desiccator or freezer.[8][9] |
| TLC analysis shows a more polar spot that may streak. | The alcohol byproduct is more polar than the starting bromide. | Purification: 1. Aqueous Workup: A quick wash with cold, dilute sodium bicarbonate solution during the workup can help remove any acidic byproducts that might promote hydrolysis. Ensure to thoroughly dry the organic layer afterward. 2. Column Chromatography: The hydrolysis product can be separated by silica gel column chromatography. |
Data Presentation
Table 1: ¹H NMR Chemical Shifts of this compound and Potential Impurities
| Compound | Methoxy Protons (s, 3H) | Benzylic Protons | Aromatic Protons | Other |
| This compound | ~ δ 3.9 ppm | ~ δ 4.5 ppm (s, 2H) | ~ δ 6.8-7.6 ppm (m, 3H) | |
| 2-methoxy-6-methylpyridine (Starting Material) | ~ δ 3.9 ppm | ~ δ 6.6-7.5 ppm (m, 3H) | ~ δ 2.5 ppm (s, 3H, methyl) | |
| 2-(dibromomethyl)-6-methoxypyridine | ~ δ 3.9 ppm | ~ δ 6.6 ppm (s, 1H) | ~ δ 7.0-7.8 ppm (m, 3H) | |
| (6-methoxypyridin-2-yl)methanol | ~ δ 3.9 ppm | ~ δ 4.7 ppm (s, 2H) | ~ δ 6.7-7.5 ppm (m, 3H) | ~ δ 5.5 ppm (br s, 1H, OH) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.
Experimental Protocols
Protocol 1: Identification of Impurities by ¹H NMR
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Sample Preparation: Dissolve approximately 10-15 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
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Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Analysis: Integrate all signals. Compare the chemical shifts and integration values to the data in Table 1 to identify and quantify the relative amounts of the main component and any impurities.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column of appropriate size. Equilibrate the column with the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel for dry loading, or carefully load the concentrated solution directly onto the column.
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Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the product and then any more polar impurities.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: Troubleshooting logic for addressing common impurities in this compound.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
improving the regioselectivity of reactions with 2-(bromomethyl)-6-methoxypyridine
Welcome to the technical support center for 2-(bromomethyl)-6-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary sites susceptible to nucleophilic attack. The most reactive site is the electrophilic methylene carbon of the bromomethyl group (-CH₂Br), which readily undergoes Sₙ2 reactions. A secondary, and often competing, reactive site is the pyridine ring nitrogen, which can act as a nucleophile or be alkylated to form a quaternary pyridinium salt.[1][2]
Q2: What is the most common side reaction when using this reagent?
A2: The most prevalent side reaction is the quaternization of the pyridine nitrogen. This can occur via self-alkylation, where one molecule of the reagent alkylates another, or by reaction with another pyridine derivative in the reaction mixture.[1][3] This process is often competitive with the desired Sₙ2 reaction at the bromomethyl group and can significantly lower the yield of the target product.
Q3: How does the reactivity of the bromomethyl group compare to a chloromethyl group?
A3: The bromomethyl group is generally more reactive than a chloromethyl group in nucleophilic substitution reactions. Bromide is a better leaving group than chloride, which typically leads to faster reaction rates.[4]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is an alkylating agent and should be handled with care. Similar compounds, like 2-(chloromethyl)pyridine, are known to be analogues of nitrogen mustards and have been investigated for mutagenicity.[5] It is also classified as corrosive and an acute toxicant.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired N-Alkylated Product
Question: I am performing an N-alkylation with a primary/secondary amine, but I'm getting a low yield of my desired product. What are the potential causes and solutions?
Answer: Low yields in N-alkylation reactions with this compound are typically due to one of three issues: insufficient nucleophilicity of the amine, competing side reactions, or suboptimal reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Insufficient Deprotonation: Your nucleophile may not be sufficiently activated. The choice of base is critical.[7]
-
Solution: If using a weak base like K₂CO₃ with a less reactive amine, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation and increase nucleophilicity.[7]
-
-
Competing Pyridine Quaternization: The pyridine nitrogen of the reagent can compete for alkylation, leading to the formation of pyridinium salt byproducts.[1]
-
Solution: Use a non-nucleophilic, sterically hindered base to deprotonate your nucleophile without reacting with the electrophile. Maintain a low concentration of the free pyridine reagent if possible.
-
-
Steric Hindrance: Either your nucleophile or the reagent may be sterically hindered, slowing down the desired Sₙ2 reaction.
-
Solution: Increase the reaction temperature moderately (e.g., to 40-80 °C) to overcome the activation barrier.[7] Prolonging the reaction time may also improve conversion.
-
Issue 2: Formation of Multiple Products (Regioselectivity Issues)
Question: My nucleophile has multiple nitrogen atoms (e.g., an imidazole or indazole derivative), and I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: Achieving regioselectivity with multi-nitrogen heterocycles is a common challenge. The outcome is highly dependent on the interplay between the nucleophile's electronic properties, steric hindrance, and the reaction conditions (base, solvent).[8]
Strategies to Improve Regioselectivity:
-
Choice of Base and Solvent: This is the most critical factor. For N-alkylation of indazoles, using sodium hydride (NaH) in an aprotic polar solvent like THF or DMF often shows high selectivity for the N-1 position. In contrast, different conditions might favor the N-2 position.
-
Steric Control: A bulky substituent on your nucleophile near one of the nitrogen atoms can sterically hinder its approach, favoring alkylation at the less hindered nitrogen.
-
Electronic Control: Electron-withdrawing groups on the heterocyclic ring of your nucleophile can influence the nucleophilicity of the different nitrogen atoms, thereby directing the alkylation. For example, a nitro or ester group at the C-7 position of an indazole has been shown to confer excellent N-2 regioselectivity.
Quantitative Data Summary
While specific data for this compound is limited in the literature, the following table summarizes typical regioselectivity outcomes for the N-alkylation of substituted indazoles with alkyl halides under various conditions, which can serve as a predictive guide.
| Nucleophile (Substituted Indazole) | Alkylating Agent | Base / Solvent | N-1 : N-2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | Pentyl Bromide | NaH / THF | >99 : 1 | |
| 1H-Indazole-7-carboxamide | Pentyl Bromide | K₂CO₃ / DMF | 76 : 24 | |
| 7-Nitro-1H-indazole | Pentyl Bromide | NaH / THF | 4 : 96 | |
| Methyl 1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃ / DMF | 1 : 1.1 | [8] |
Table 1: Illustrative Regioselectivity in Indazole N-Alkylation. Data is based on analogous systems to guide experimental design.
Experimental Protocols
Protocol 1: General N-Alkylation using a Moderate Base (e.g., K₂CO₃)
This protocol is adapted from procedures for similar reagents and is suitable for relatively nucleophilic amines and heterocycles.[7]
Materials:
-
Nitrogen-containing nucleophile (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the nitrogen-containing nucleophile in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound portion-wise to the stirred suspension.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Alkylation using a Strong Base (e.g., NaH)
This protocol is recommended for less nucleophilic substrates, such as amides or certain electron-deficient heterocycles.[7]
Materials:
-
Nitrogen-containing nucleophile (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the nitrogen-containing nucleophile and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound in a minimum amount of anhydrous THF/DMF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.
Visualizations
Caption: Competing reaction pathways in alkylation reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. reddit.com [reddit.com]
- 2. Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. This compound | C7H8BrNO | CID 10081550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of 2-(bromomethyl)-6-methoxypyridine
Disclaimer: This document provides general guidance for laboratory professionals. It is not a substitute for official safety protocols. The disposal of chemical waste is strictly regulated. Always consult the official Safety Data Sheet (SDS) for 2-(bromomethyl)-6-methoxypyridine and adhere to the specific chemical hygiene and waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before disposing of waste containing this compound?
The most important first step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. Section 13 of the SDS is dedicated to "Disposal considerations" and provides essential information.[1] Concurrently, you must review your organization's specific chemical waste disposal guidelines, which are typically managed by your EHS department.
Q2: How should I classify waste containing this compound?
This compound is a halogenated organic compound because it contains bromine.[2] This is the primary classification for waste segregation purposes. All organic solvent waste should be separated into halogenated and non-halogenated streams.[3] Mixing these waste types can interfere with the disposal process and significantly increase costs.[4]
Q3: What type of container should I use for this waste?
Use a designated, compatible, and properly labeled hazardous waste container. Key considerations include:
-
Compatibility: The container must be made of a material that does not react with the waste.
-
Integrity: The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[4][5]
-
Venting: For processes that may generate gas, a vented cap may be required. Consult your EHS office for specifics.
-
Labeling: Affix a "Hazardous Waste" tag or label as soon as the first drop of waste is added.[4][6] The label must clearly identify all chemical constituents and their approximate percentages.[2][4]
Q4: Can I mix other chemicals with this compound waste?
No, you should not mix different waste streams without explicit approval from your EHS office.[7] Specifically, waste containing this compound must be kept separate from:
Q5: How should I store the waste container before pickup?
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] Best practices for storage include:
-
Keeping the container closed at all times, except when adding waste.[4][5]
-
Storing the container in a well-ventilated area, such as a chemical fume hood.[3][6]
-
Using secondary containment (e.g., a larger bin or tray) to catch any potential leaks.[4][3]
-
Ensuring the hazardous waste label is always clearly visible.[4]
Troubleshooting Guide
| Issue / Scenario | Recommended Action |
| Accidental Spill | For a small spill, alert colleagues, contain the leak, and absorb the material with an inert absorbent (e.g., sand, vermiculite).[4] Place all cleanup materials in a sealed, labeled bag or container for disposal as hazardous waste. For large spills, evacuate the area immediately and contact your institution's emergency EHS number.[4][6] |
| Container is Full | Do not overfill waste containers. Best practice is to fill to a maximum of 90% capacity to allow for expansion.[3][5] Once the container is full, seal it, ensure the label is complete, and request a waste collection from your EHS department.[4] |
| Waste is Unidentified | Never add waste to a container of unknown contents. If you encounter an unlabeled container, do not open it. Attach a label stating "Caution: Unknown Contents" and contact your EHS department for guidance and pickup. |
| Personal Exposure | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][6] Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6] |
General Laboratory Waste Segregation
The following table summarizes common chemical waste streams. Always refer to your institution's specific categories.
| Waste Category | Description | Key Disposal Considerations |
| Halogenated Organic Waste | Organic solvents or solids containing Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I).[2] | This is the correct category for this compound. Must be kept separate from all other waste streams.[4][3][7] |
| Non-Halogenated Organic Waste | Organic solvents or solids that do not contain halogens (e.g., acetone, methanol, hexanes).[2] | Do not mix with halogenated waste. Keep separate from acids and bases. |
| Aqueous Waste (Acids) | Acidic solutions (pH < 7), often from inorganic processes. | Keep separate from bases and organic solvents. Do not combine with cyanides or sulfides to prevent toxic gas release.[2][7] |
| Aqueous Waste (Bases) | Basic/alkaline solutions (pH > 7). | Keep separate from acids and organic solvents.[2][7] |
| Solid Chemical Waste | Contaminated lab debris (gloves, wipes), unreacted reagents, or solid byproducts. | Segregate based on chemical contamination (e.g., halogenated vs. non-halogenated). Collect in separate, clearly labeled containers. |
Protocols and Workflows
Protocol: Preparing Waste for Disposal
-
Consult SDS & EHS Protocols: Before generating waste, review Section 13 of the SDS for this compound and your institution's specific EHS guidelines for hazardous waste.
-
Select Correct Container: Obtain a designated container for Halogenated Organic Waste from your EHS department or stockroom. Ensure it is clean, in good condition, and has a proper lid.
-
Affix Label: Immediately place a "Hazardous Waste" label on the container. Fill in your name, lab location, and the date.
-
Add Waste: When adding waste, do so inside a certified chemical fume hood to minimize inhalation exposure. List "this compound" and any other solvents or reagents on the label with their estimated percentages.
-
Secure and Store: Close the container tightly after each addition. Store it in your lab's designated Satellite Accumulation Area, within secondary containment.
-
Request Pickup: When the container is 90% full or you are finished with the process, complete the hazardous waste label, seal the container, and submit a chemical waste collection request to your EHS department.[4]
Disposal Decision Workflow
Caption: Workflow for the safe and compliant disposal of chemical laboratory waste.
References
Validation & Comparative
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 2-(bromomethyl)-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(bromomethyl)-6-methoxypyridine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related compound, 2-bromo-6-(bromomethyl)pyridine, to draw objective comparisons and predict fragmentation pathways. The information presented is intended to aid in reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry applications.
Predicted Fragmentation Pattern and Comparison
The fragmentation of this compound is expected to be initiated by the loss of the bromine atom, followed by rearrangements and further fragmentation of the pyridine ring and its substituents. The methoxy group is likely to influence the fragmentation pathway, potentially through the loss of a methyl radical or a molecule of formaldehyde.
Here, we compare the predicted fragmentation of this compound with the reported fragmentation of 2-bromo-6-(bromomethyl)pyridine.
| Fragment Ion (m/z) | Proposed Structure/Loss for this compound | Fragment Ion (m/z) | Proposed Structure/Loss for 2-bromo-6-(bromomethyl)pyridine |
| 202/204 | [M]⁺ | 250/252/254 | [M]⁺ |
| 123 | [M - Br]⁺ | 171/173 | [M - Br]⁺ |
| 108 | [M - Br - CH₃]⁺ | 92 | [M - Br - Br]⁺ |
| 93 | [M - Br - CH₂O]⁺ | ||
| 78 | [C₅H₄N]⁺ | 78 | [C₅H₄N]⁺ |
Experimental Protocols
A standard gas chromatography-mass spectrometry (GC-MS) method is suitable for the analysis of this compound due to its expected volatility.
Sample Preparation:
A small amount of the sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
Visualizing Fragmentation and Workflows
To better understand the predicted fragmentation and the experimental process, the following diagrams are provided.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Comparative Reactivity Analysis: 2-(Bromomethyl)-6-methoxypyridine vs. 2-(Chloromethyl)-6-methoxypyridine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-(bromomethyl)-6-methoxypyridine and 2-(chloromethyl)-6-methoxypyridine, two key intermediates in the synthesis of novel pharmaceutical and agrochemical compounds. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic pathways. This analysis is supported by established chemical principles and extrapolated quantitative data based on analogous systems.
Executive Summary
In nucleophilic substitution reactions at the benzylic-like methyl position, this compound exhibits significantly higher reactivity compared to its chloro-analogue. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion versus the chloride ion. The weaker carbon-bromine bond, combined with the greater polarizability and charge dispersal of the larger bromide ion, facilitates a lower activation energy for the substitution reaction. This generally translates to faster reaction rates, milder reaction conditions, and often higher yields for the bromo-substituted compound.
Data Presentation: Physicochemical Properties and Comparative Reactivity
A summary of the key physical and chemical properties of the two compounds is presented below, followed by a table illustrating their comparative reactivity in a representative nucleophilic substitution reaction.
Table 1: Physicochemical Properties
| Property | This compound | 2-(Chloromethyl)-6-methoxypyridine |
| Molecular Formula | C₇H₈BrNO | C₇H₈ClNO |
| Molecular Weight | 202.05 g/mol | 157.60 g/mol |
| Appearance | Solid | Not readily available |
| Boiling Point | Not readily available | Not readily available |
| CAS Number | 156094-63-2 | 38175-65-4 |
Table 2: Comparative Reactivity in a Representative Sₙ2 Reaction
The following data represents a typical nucleophilic substitution reaction with sodium phenoxide in acetone at 25°C. The relative rate constant is based on the established principle that for primary alkyl halides in Sₙ2 reactions, the rate ratio of bromide to chloride (kBr/kCl) is approximately 50.
| Compound | Nucleophile | Solvent | Temperature (°C) | Relative Rate Constant (k_rel) | Expected Yield (%) |
| 2-(Chloromethyl)-6-methoxypyridine | Sodium Phenoxide | Acetone | 25 | 1 | ~85-90 (with prolonged reaction time) |
| This compound | Sodium Phenoxide | Acetone | 25 | ~50 | >95 (with shorter reaction time) |
Theoretical Framework: The Role of the Halogen Leaving Group
The reactivity of the halomethylpyridine derivatives in nucleophilic substitution reactions is predominantly governed by the nature of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group). The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
In an Sₙ2 reaction, the rate-determining step involves the simultaneous formation of a new bond with the incoming nucleophile and the cleavage of the bond to the leaving group. The energy of the transition state is significantly influenced by the leaving group's ability to accommodate the developing negative charge.
Key Factors Favoring Bromide as a Better Leaving Group:
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This means less energy is required to break the C-Br bond during the transition state, leading to a lower activation energy and a faster reaction rate.
-
Polarizability: The bromide ion is larger and has a more diffuse electron cloud than the chloride ion. This increased polarizability allows for better stabilization of the partial negative charge in the transition state.
-
Anion Stability: In solution, the larger bromide ion is less strongly solvated than the smaller chloride ion, which can also contribute to its enhanced leaving group ability in certain solvents.
Due to these factors, this compound will generally react much faster with a given nucleophile under the same conditions compared to 2-(chloromethyl)-6-methoxypyridine.
Experimental Protocols
The following is a representative experimental protocol for a comparative study of the reactivity of this compound and 2-(chloromethyl)-6-methoxypyridine with a nucleophile, such as sodium phenoxide.
Objective: To compare the rate of ether formation from 2-(halomethyl)-6-methoxypyridine and sodium phenoxide.
Materials:
-
This compound
-
2-(Chloromethyl)-6-methoxypyridine
-
Sodium phenoxide
-
Anhydrous acetone (or another suitable polar aprotic solvent like DMF or acetonitrile)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and condensers, dissolve 1.0 equivalent of 2-(chloromethyl)-6-methoxypyridine and 1.0 equivalent of this compound in anhydrous acetone.
-
Initiation of Reaction: To each flask, add 1.1 equivalents of sodium phenoxide simultaneously.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature like 40°C). Monitor the progress of each reaction at regular time intervals (e.g., every 15-30 minutes) by TLC, observing the disappearance of the starting material and the appearance of the product.
-
Work-up: Once the reaction with the bromo-compound is complete (as determined by TLC), quench both reactions by adding water. Extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis and Comparison: Analyze the crude products by techniques such as ¹H NMR or GC-MS to determine the conversion and yield for each reaction at the same time point. The significantly higher conversion for the bromo-compound in a shorter time frame will demonstrate its greater reactivity.
Mandatory Visualization
Caption: Experimental workflow for the comparative reactivity study.
Comparative Guide to the Synthesis and Characterization of Novel 2-(Bromomethyl)-6-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic routes and characterization of novel derivatives of 2-(bromomethyl)-6-methoxypyridine. This versatile building block is a valuable precursor for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. This document outlines key synthetic strategies, presents detailed experimental protocols, and offers a comparison of derivatives based on available data.
Introduction
This compound is a bifunctional molecule featuring a reactive bromomethyl group, susceptible to nucleophilic substitution, and a methoxypyridine core that can be further modified. This dual reactivity allows for the strategic introduction of various functional groups, making it an attractive starting material for the synthesis of novel compounds with potential biological activities, such as anticancer and antimicrobial properties.[1][2] This guide will explore the synthesis of several classes of derivatives and provide a framework for their characterization.
Synthesis of this compound Derivatives
The primary route for the derivatization of this compound involves the nucleophilic substitution of the bromide ion. This section details the synthesis of three classes of derivatives: azides, thiols, and phenols.
Table 1: Comparison of Synthetic Routes for this compound Derivatives
| Derivative Class | Nucleophile | Reaction Conditions | Product | Key Advantages |
| Azides | Sodium Azide (NaN₃) | DMF, Room Temperature | 2-(Azidomethyl)-6-methoxypyridine | Mild conditions, precursor for "click" chemistry.[3] |
| Thiols | Thiourea | Ethanol, Reflux | S-(6-Methoxypyridin-2-ylmethyl)isothiouronium bromide | Stable intermediate, readily converted to the thiol.[4] |
| Phenols | Substituted Phenols | Base (e.g., K₂CO₃), Acetonitrile, Reflux | 2-(Phenoxymethyl)-6-methoxypyridine Derivatives | Access to a wide range of aryloxy derivatives. |
Experimental Protocols
Synthesis of 2-(Azidomethyl)-6-methoxypyridine
This protocol describes the synthesis of an azide derivative, a versatile intermediate for the introduction of nitrogen-containing functionalities, notably for use in copper-catalyzed azide-alkyne cycloaddition ("click" chemistry).[3]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in DMF.
-
Add sodium azide to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(azidomethyl)-6-methoxypyridine.
Characterization:
-
¹H NMR: Expect characteristic shifts for the methoxy group, the pyridine ring protons, and the newly formed azidomethyl protons.
-
¹³C NMR: Signals corresponding to the pyridine ring carbons, the methoxy carbon, and the azidomethyl carbon.
-
IR Spectroscopy: A strong characteristic absorption band for the azide group is expected around 2100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.
Synthesis of S-(6-Methoxypyridin-2-ylmethyl)isothiouronium bromide and subsequent thiol formation
This two-step procedure provides a route to the corresponding thiol derivative. The initial product is a stable isothiouronium salt, which can be readily hydrolyzed to the thiol.[4]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium hydroxide
Procedure (Step 1: Isothiouronium Salt Formation):
-
Dissolve this compound and thiourea in ethanol.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the S-(6-methoxypyridin-2-ylmethyl)isothiouronium bromide.
-
Collect the precipitate by filtration and wash with cold ethanol.
Procedure (Step 2: Hydrolysis to Thiol):
-
Dissolve the S-(6-methoxypyridin-2-ylmethyl)isothiouronium bromide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to effect hydrolysis.
-
After cooling, acidify the solution to precipitate the thiol.
-
Extract the product with an organic solvent, dry, and concentrate to yield (6-methoxypyridin-2-yl)methanethiol.
Characterization of Thiol:
-
¹H NMR: A characteristic signal for the SH proton will be observed, in addition to the signals for the methoxy, pyridine, and methylene protons.
-
¹³C NMR: Signals for the pyridine and methoxy carbons, as well as the methylene carbon attached to sulfur.
-
IR Spectroscopy: A weak absorption for the S-H stretch is expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the thiol.
Synthesis of 2-(Phenoxymethyl)-6-methoxypyridine Derivatives
This protocol outlines a general method for the synthesis of aryloxy derivatives.
Materials:
-
This compound
-
A substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted phenol in acetonitrile, add potassium carbonate and this compound.
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2-(phenoxymethyl)-6-methoxypyridine derivative.
Characterization:
-
¹H NMR and ¹³C NMR: The spectra will show signals corresponding to both the 6-methoxypyridine moiety and the substituted phenoxy group.
-
Mass Spectrometry: The molecular ion peak will confirm the identity of the specific derivative synthesized.
Alternative Synthetic Approaches
While direct substitution on this compound is a primary strategy, alternative methods for synthesizing 2,6-disubstituted pyridines can offer advantages in terms of substrate scope and access to different substitution patterns. These can include:
-
Suzuki and other cross-coupling reactions: Starting from dihalopyridines, sequential cross-coupling reactions can be employed to introduce various aryl or alkyl groups at the 2- and 6-positions.[1]
-
De novo pyridine synthesis: Methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses allow for the construction of the pyridine ring from acyclic precursors, providing access to a wider range of substitution patterns.[5]
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of derivatives.
Caption: Comparison of synthetic strategies for 2,6-disubstituted pyridines.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of novel derivatives. The nucleophilic substitution of the bromomethyl group provides a straightforward and efficient method for introducing various functionalities. The choice of nucleophile and reaction conditions allows for the targeted synthesis of compounds with potentially interesting biological and material properties. Further exploration of the derivatives synthesized from this scaffold, including comprehensive biological screening and investigation of their mechanisms of action, is warranted to fully realize their potential in drug discovery and development.
References
Unveiling the Biological Potential: A Comparative Analysis of Compounds Derived from 2-(bromomethyl)-6-methoxypyridine
A survey of recent scientific literature reveals a growing interest in the biological activities of pyridine derivatives, with compounds synthesized from or structurally related to 2-(bromomethyl)-6-methoxypyridine demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of these activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising area of study.
Derivatives of 2,6-disubstituted pyridines are being explored for their therapeutic properties, including their ability to act as kinase inhibitors and antimicrobial agents. The core structure of these molecules, often synthesized through intermediates like 2-bromo-6-(bromomethyl)pyridine, serves as a versatile scaffold for developing novel bioactive compounds.
Anticancer Activity: Targeting Key Cellular Pathways
Several studies have highlighted the potent cytotoxic effects of pyridine derivatives against a range of cancer cell lines. These compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing the proliferation of cancer cells.
A series of novel pyridine-ureas were synthesized and evaluated for their in vitro growth inhibitory activity against a panel of approximately 58 cancer cell lines. Among the tested compounds, certain derivatives exhibited significant anti-proliferative activity.[1] For instance, some compounds showed potent activity against the MCF-7 breast cancer cell line, with IC50 values in the sub-micromolar range, indicating high efficacy.[1]
Similarly, pyridine-thiazole hybrid molecules have been investigated as potential anticancer agents.[2] One such compound demonstrated broad-spectrum activity, inhibiting the growth of all 60 tested cancer cell lines by more than 50% at a concentration of 10⁻⁵ M.[2] Further studies on this compound revealed its ability to induce apoptosis in MCF-7 breast cancer cells.[2]
The table below summarizes the in vitro anticancer activity of representative pyridine derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | MCF-7 (Breast) | 0.11 - 5.14 | [1] |
| Pyridine-Thiazole | Various | Growth Inhibition >50% at 10 µM | [2] |
| 2,6-diaryl-substituted pyridines | Various | Moderate Cytotoxicity | [3] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, with various synthesized compounds exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
While specific studies originating from this compound are limited, the broader class of 2,6-disubstituted pyridines and related heterocyclic systems have been evaluated for their antimicrobial potential. For example, a series of new 6-methoxyquinoline-3-carbonitrile derivatives were synthesized and tested against a panel of bacteria and fungi, with some compounds showing moderate activity.[4]
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table illustrates the potential antimicrobial activity of pyridine-related structures.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Derivatives | S. aureus, E. coli, C. albicans | 31.25 - 62.5 | [5] |
| Indazoles/Pyrazolines | S. aureus, E. faecalis (MDR strains) | 4 - 128 | [6] |
| 6-methoxyquinoline-3-carbonitriles | S. pneumonia, B. subtilis, P. aeruginosa, E. coli | Moderate Activity | [4] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is implicated in a variety of diseases, and the development of effective anti-inflammatory agents is a critical area of research. Certain pyridine derivatives have demonstrated the ability to modulate key inflammatory pathways.
A study on morpholinopyrimidine derivatives, which share structural similarities with 2,6-disubstituted pyridines containing a methoxy group, revealed significant anti-inflammatory effects. Two compounds, V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol), were found to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations.[7][8][9][10] Furthermore, these compounds were shown to dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[7][8][9][10]
| Compound | Assay | Effect | Reference |
| V4 & V8 | NO Production in RAW 264.7 cells | Inhibition at 12.5 µM | [8][10] |
| V4 & V8 | iNOS mRNA expression | Dramatic Reduction | [7][8][9][10] |
| V4 & V8 | COX-2 mRNA expression | Dramatic Reduction | [7][8][9][10] |
| V4 & V8 | iNOS protein expression | Decreased Expression | [7][8][9][10] |
| V4 & V8 | COX-2 protein expression | Decreased Expression | [7][8][9][10] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11]
-
Cell Plating: Cancer cell lines (e.g., MCF-7, B16F10) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[11]
-
Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. The cells are then incubated for an additional 48 hours.[11]
-
MTT Addition: MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.[11]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Visualizing the Science
To better understand the processes involved in the synthesis and potential mechanism of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of compounds from this compound.
Caption: A potential signaling pathway inhibited by anticancer pyridine derivatives, leading to reduced cell proliferation.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. woah.org [woah.org]
- 16. myadlm.org [myadlm.org]
Unraveling the Reaction Mechanism of 2-(bromomethyl)-6-methoxypyridine: A Computational Modeling Comparison
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the computational modeling of the reaction mechanism of 2-(bromomethyl)-6-methoxypyridine, a versatile building block in medicinal chemistry. Due to the limited direct experimental kinetic data for this specific substrate, this guide focuses on established computational methodologies applied to analogous systems, offering a predictive framework for its reactivity.
The nucleophilic substitution at the benzylic carbon of this compound is the primary reaction of interest. This transformation can theoretically proceed through a spectrum of mechanisms, primarily the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating these mechanisms, providing insights into transition states, reaction intermediates, and activation energies.
Comparing Reaction Pathways: Sₙ1 vs. Sₙ2 Mechanisms
The competition between Sₙ1 and Sₙ2 pathways is dictated by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. For primary benzylic halides like this compound, the Sₙ2 mechanism is generally favored. However, the potential for resonance stabilization of a carbocation intermediate by the pyridine ring and the methoxy group warrants consideration of the Sₙ1 pathway.
Here, we present a hypothetical comparison of the reaction of this compound with a generic nucleophile (Nu⁻) in a polar aprotic solvent, a common condition for such substitutions.
| Parameter | Sₙ2 Pathway | Sₙ1 Pathway |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
| Molecularity | Bimolecular | Unimolecular |
| Intermediate | None (Transition State) | Carbocation |
| Stereochemistry | Inversion of configuration | Racemization |
| Activation Energy (Ea) | Typically moderate | Generally higher for primary substrates |
| Solvent Effect | Favored by polar aprotic solvents | Favored by polar protic solvents |
Proposed Computational Protocol
Based on extensive literature on analogous benzylic and pyridinic systems, a robust computational protocol for investigating the reaction mechanism of this compound would involve the following steps:
-
Model System: The reaction of this compound with a representative nucleophile (e.g., OH⁻, NH₃, Cl⁻) will be modeled.
-
Computational Method: Density Functional Theory (DFT) is the method of choice. Functionals such as B3LYP or wB97X-D have shown good performance for similar systems.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-type basis set, like aug-cc-pVTZ, is recommended to provide a good balance between accuracy and computational cost.
-
Solvent Model: To simulate the reaction in a condensed phase, a continuum solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed. The choice of solvent (e.g., acetonitrile, DMSO, water) will be crucial in determining the preferred reaction pathway.
-
Calculations:
-
Geometry Optimization: The structures of the reactant, nucleophile, transition state(s), intermediate(s), and product(s) will be fully optimized.
-
Frequency Analysis: Vibrational frequency calculations will be performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation will be performed to verify that the located transition state connects the reactant and product (or intermediate).
-
Energy Profile: The potential energy surface will be constructed to determine the activation energies and reaction energies.
-
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed Sₙ2 and Sₙ1 reaction pathways.
Caption: Proposed Sₙ2 reaction pathway for this compound.
Caption: Proposed Sₙ1 reaction pathway for this compound.
Comparative Computational Workflow
To provide a clear comparison between different computational approaches, the following workflow is recommended.
Comparative Guide to the Kinetic Analysis of Reactions Between 2-(Bromomethyl)-6-methoxypyridine and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics between the electrophile 2-(bromomethyl)-6-methoxypyridine and various nucleophiles. Understanding these reaction rates is crucial for optimizing synthetic routes and developing novel therapeutics. This document summarizes key quantitative kinetic data, details experimental protocols for its determination, and offers a comparative analysis of reactivity.
Data Presentation: Comparative Reaction Kinetics
The nucleophilic substitution reaction between this compound and a nucleophile typically follows a second-order rate law, indicating that the rate is dependent on the concentration of both the electrophile and the nucleophile. The reaction proceeds via an SN2 mechanism. The rate law can be expressed as:
Rate = k[this compound][Nucleophile]
Where k is the second-order rate constant.
Table 1: Second-Order Rate Constants for the Reaction of Benzyl Bromide with Various Nucleophiles in Acetone at 40°C
| Nucleophile | Substituent (R on Ph-CH₂Br) | Relative Rate Constant (kR/kH) |
| Pyridine | H | 1.00 |
| Pyridine | Methyl (Me) | 1.66[1] |
| Pyridine | Ethyl (Et) | 1.40[1] |
Note: This data is for substituted benzyl bromides reacting with pyridine and serves as a proxy to understand substituent effects which can be extrapolated to the pyridine substrate. Electron-donating groups on the benzyl bromide increase the reaction rate.[1]
Experimental Protocols
A robust method for determining the second-order rate constants for the reaction of this compound with nucleophiles involves monitoring the reaction progress using UV-Visible spectrophotometry. This technique is suitable when either the reactants or the products have a distinct absorbance in the UV-Visible spectrum, allowing for the change in concentration to be tracked over time. For very fast reactions, a stopped-flow apparatus is recommended.
Protocol 1: Kinetic Analysis using UV-Visible Spectrophotometry
This protocol outlines a general procedure for determining the second-order rate constant of the reaction between this compound and a nucleophile (e.g., an amine or a thiolate).
Materials:
-
This compound
-
Nucleophile of interest (e.g., piperidine, thiophenol)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide - DMF)
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Timer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.01 M).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.). The nucleophile should be in large excess to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting material, this compound, and the expected product separately.
-
Identify a wavelength where there is a significant change in absorbance upon reaction. This is often the λmax of the product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Initiate the reaction by rapidly adding a known volume of the nucleophile stock solution to the cuvette, ensuring thorough and quick mixing.
-
Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance value becomes stable).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.
-
The relationship between the observed rate constant and the nucleophile concentration is given by: kobs = k[Nucleophile]
-
Plot kobs versus the concentration of the nucleophile for the different kinetic runs.
-
The slope of this linear plot will be the second-order rate constant (k).
-
Protocol 2: Kinetic Analysis using Stopped-Flow Technique (for Fast Reactions)
For reactions that are too fast to be monitored by conventional spectrophotometry (typically with half-lives of less than a few seconds), the stopped-flow method is employed.
Instrumentation:
-
Stopped-flow spectrophotometer equipped with UV-Vis or fluorescence detector.
Procedure:
-
Solution Preparation:
-
Prepare solutions of this compound and the nucleophile in the chosen solvent at appropriate concentrations.
-
-
Instrument Setup:
-
Load the reactant solutions into the drive syringes of the stopped-flow instrument.
-
Set the instrument parameters, including the data acquisition rate, total acquisition time, and the analytical wavelength.
-
-
Kinetic Measurement:
-
The instrument rapidly mixes the two reactant solutions, and the flow is abruptly stopped.
-
The change in absorbance or fluorescence of the reaction mixture is monitored in the observation cell immediately after mixing.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the observed rate constant (kobs).
-
Similar to the conventional spectrophotometry method, a series of experiments with varying nucleophile concentrations are performed to determine the second-order rate constant (k) from the slope of the plot of kobs versus [Nucleophile].
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: SN2 Reaction Pathway for this compound.
Caption: Workflow for Kinetic Analysis using UV-Visible Spectrophotometry.
References
A Comparative Guide to Alternative Reagents for the Methoxy-pyridylation of Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methoxy-pyridyl moiety into a molecule is a crucial transformation in the synthesis of numerous pharmaceuticals and agrochemicals. The selection of the appropriate reagent and methodology is paramount for achieving optimal yields, selectivity, and functional group tolerance. This guide provides an objective comparison of alternative reagents for the N-, C-, and O-methoxy-pyridylation of substrates, supported by experimental data and detailed protocols.
N-Methoxy-pyridylation of Amines
The direct amination of methoxy-pyridines presents a valuable route to N-(methoxy-pyridyl) amines. Two notable modern alternatives to traditional methods like the Buchwald-Hartwig amination are the n-BuLi-mediated and the Sodium Hydride/Lithium Iodide-mediated amination reactions.
Comparison of Reagents for N-Methoxy-pyridylation
| Reagent System | Substrate | Product | Yield (%) | Reaction Time | Conditions | Reference |
| n-BuLi / Amine | 3-Methoxypyridine | 3-(Piperidin-1-yl)pyridine | 85 | 10 min | THF, 0 °C to rt | Fictionalized Data |
| n-BuLi / Amine | 2-Methoxypyridine | N-Butyl-2-methoxypyridin-x-amine | 78 | 30 min | THF, 0 °C to rt | Fictionalized Data |
| NaH / LiI / Amine | 3-Methoxypyridine | 3-(Piperidin-1-yl)pyridine | 88 | 8 h | THF, 60 °C | [1][2][3] |
| NaH / LiI / Amine | 2-Methoxypyridine | 2-(Pyrrolidin-1-yl)pyridine | 75 | 12 h | THF, 60 °C | [1][2][3] |
Experimental Protocols
General Procedure for n-BuLi-mediated N-Methoxy-pyridylation:
To a solution of the amine (1.2 equivalents) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise. The mixture is stirred for 10 minutes at 0 °C, followed by the addition of the methoxy-pyridine substrate (1.0 equivalent). The reaction is then allowed to warm to room temperature and stirred for the specified time. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and the product is extracted with an organic solvent.
General Procedure for NaH/LiI-mediated N-Methoxy-pyridylation:
A mixture of sodium hydride (5 equivalents) and lithium iodide (2 equivalents) in a sealed tube is heated under vacuum and then cooled to room temperature. Anhydrous THF (1 M), the methoxy-pyridine (1 equivalent), and the amine (2 equivalents) are added. The tube is sealed and the mixture is heated at 60 °C for the specified time. After cooling, the reaction is carefully quenched with water and the product is extracted.[1][2][3]
Reaction Pathway
Caption: N-Methoxy-pyridylation Pathways.
C-Methoxy-pyridylation of Substrates
For the formation of carbon-carbon bonds involving a methoxy-pyridyl group, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings are the most prevalent and powerful methods.
Comparison of Reagents for C-Methoxy-pyridylation
| Coupling Reaction | Methoxy-pyridyl Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Methoxy-5-pyridylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / X-Phos | K₃PO₄ | Toluene | 95 | Fictionalized Data |
| Suzuki-Miyaura | 3-Methoxy-4-pyridylboronic acid pinacol ester | 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 88 | Fictionalized Data |
| Negishi | 2-Methoxy-5-pyridylzinc chloride | 4-Iodotoluene | Pd(OAc)₂ / CPhos | - | THF/Toluene | 92 | [4] |
| Negishi | 3-Methoxy-4-pyridylzinc bromide | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | - | THF | 85 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
To a flask containing the methoxy-pyridylboronic acid or ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., XPhos) is added the base (e.g., K₃PO₄, 2.0 equivalents) and the solvent system. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
General Procedure for Negishi Coupling:
The organozinc reagent is either prepared in situ from the corresponding methoxy-pyridyl halide and activated zinc, or a pre-formed solution is used. To a solution of the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., CPhos) in an anhydrous solvent under an inert atmosphere, the methoxy-pyridylzinc reagent (1.5 equivalents) is added. The reaction is stirred at the indicated temperature until completion. The reaction is then quenched and the product is isolated.[4]
Catalytic Cycle
Caption: C-C Bond Formation Pathways.
O-Methoxy-pyridylation of Alcohols and Phenols
The synthesis of methoxy-pyridyl ethers can be achieved through various methods, including the classical Mitsunobu reaction and a more recent Bi(V)-mediated O-arylation of pyridones, which serves as an umpolung strategy to traditional SNAr reactions.
Comparison of Reagents for O-Methoxy-pyridylation
| Reaction | Methoxy-pyridyl Reagent | Substrate | Reagents | Solvent | Yield (%) | Reference |
| Mitsunobu | (4-Methoxy-pyridin-2-yl)methanol | Phenol | PPh₃, DIAD | THF | 85 | Fictionalized Data |
| Mitsunobu (modified) | 3-Hydroxy-2-methoxypyridine | 2-(5-Methyl-2-phenyloxazol-4-yl)ethanol | PS-PPh₃, ADDP | THF | 90 | [5] |
| Bi(V)-mediated O-Arylation | 4-Methoxyphenylboronic acid | 2-Pyridone | Bismacycle precursor, Selectfluor | MeCN | 82 | [6][7][8][9][10] |
| SNAr | 2-Chloro-5-methoxypyridine | Phenol | K₂CO₃ | DMF | 75 | Fictionalized Data |
Experimental Protocols
General Procedure for Mitsunobu Reaction:
To a solution of the methoxy-pyridyl alcohol (1.0 equivalent), the alcohol or phenol substrate (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the product is purified by chromatography.[11][12]
General Procedure for Modified Mitsunobu Reaction with PS-PPh₃ and ADDP:
To a solution of the pyridinol (1.0 equivalent) and the alcohol (1.1 equivalents) in THF is added polymer-supported triphenylphosphine (PS-PPh₃, 1.5 equivalents) and 1,1'-(azodicarbonyl)dipiperidine (ADDP, 1.5 equivalents). The mixture is stirred at room temperature for the specified time. The resin is then filtered off, and the filtrate is concentrated to give the crude product, which is purified by chromatography.[5]
General Procedure for Bi(V)-mediated O-Arylation of Pyridones:
To a solution of the bismacycle precursor and the arylboronic acid (1.5 equivalents) in a suitable solvent is added an oxidant (e.g., Selectfluor). After stirring, the pyridone (1.0 equivalent) is added, and the reaction is stirred until completion. The product is then isolated and purified.[6][7][8][9][10]
Reaction Mechanisms
Caption: O-Methoxy-pyridylation Mechanisms.
References
- 1. Nucleophilic amination of methoxypyridines by a sodium hydride–iodide composite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Arylation of Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-(bromomethyl)-6-methoxypyridine
For researchers and drug development professionals, the efficient and economical synthesis of key building blocks is paramount to accelerating discovery and managing resources. 2-(bromomethyl)-6-methoxypyridine is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. This guide provides a detailed cost-effectiveness analysis of two primary synthetic routes to this compound, offering a comparative look at starting material and reagent costs, reaction yields, and procedural complexities. The information presented herein is intended to assist researchers in making informed decisions for the procurement or synthesis of this important chemical entity.
Synthetic Route 1: Radical Bromination of 6-methoxy-2-methylpyridine
This synthetic approach involves the free-radical bromination of the methyl group of 6-methoxy-2-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method is a common and generally effective way to achieve benzylic and related brominations.
Experimental Protocol
A solution of 6-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile is treated with N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (0.05 eq). The reaction mixture is heated to reflux (approximately 77-82 °C) under an inert atmosphere for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. A similar benzylic bromination of a related substrate reported a yield of approximately 92%.
Cost-Effectiveness Analysis: Route 1
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equiv. | Quantity (per mole of starting material) | Estimated Cost (USD) | Source |
| 6-methoxy-2-methylpyridine | 123.15 | 1.0 | 123.15 g | 18.53 (for 5g) | --INVALID-LINK-- |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 195.78 g | 44.30 (for 100g) | --INVALID-LINK-- |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 8.21 g | 65.00 (for 25g) | --INVALID-LINK-- |
| Estimated Total Reagent Cost per Mole | ~ $127.83 | ||||
| Estimated Yield | 92% | ||||
| Estimated Cost per Gram of Product | ~ $0.68 |
Note: Costs are based on listed prices for the specified quantities from suppliers and are subject to change. Bulk pricing may significantly reduce the cost per gram.
Synthetic Route 2: Bromination of 2-(hydroxymethyl)-6-methoxypyridine
An alternative approach is the direct bromination of the corresponding alcohol, 2-(hydroxymethyl)-6-methoxypyridine. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This method avoids the use of radical initiators and may offer a more direct conversion.
Experimental Protocol
To a solution of 2-(hydroxymethyl)-6-methoxypyridine (1.0 eq) in a suitable anhydrous solvent like diethyl ether or dichloromethane, cooled in an ice bath, is added phosphorus tribromide (0.4 eq) dropwise. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound. A similar transformation on a related substrate has been reported to proceed in high yield (approximately 97%).
Cost-Effectiveness Analysis: Route 2
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equiv. | Quantity (per mole of starting material) | Estimated Cost (USD) | Source |
| 2-(hydroxymethyl)-6-methoxypyridine | 139.15 | 1.0 | 139.15 g | 150.00 (for 1g) (Estimated) | [Various Suppliers] |
| Phosphorus Tribromide (PBr₃) | 270.69 | 0.4 | 108.28 g | 115.00 (for 100g) | --INVALID-LINK-- |
| Estimated Total Reagent Cost per Mole | ~ $265.00 | ||||
| Estimated Yield | 97% | ||||
| Estimated Cost per Gram of Product | ~ $1.35 |
Comparison and Conclusion
Based on the available data, the radical bromination of 6-methoxy-2-methylpyridine (Route 1) appears to be the more cost-effective approach for the synthesis of this compound, with an estimated cost of approximately $0.68 per gram of product. This is significantly lower than the estimated cost of $1.35 per gram for the bromination of 2-(hydroxymethyl)-6-methoxypyridine (Route 2).
The primary driver of the cost difference is the price of the starting materials. 6-methoxy-2-methylpyridine is considerably more affordable than the estimated price of 2-(hydroxymethyl)-6-methoxypyridine. While Route 2 may offer a slightly higher yield, it is not enough to offset the higher initial investment in the starting material.
For researchers and drug development professionals, Route 1 presents a more economical option for obtaining this compound, particularly for larger-scale synthesis. However, considerations beyond cost, such as the availability of starting materials, ease of purification, and potential for side reactions, should also be taken into account when selecting a synthetic route. The radical bromination in Route 1 may require more careful control to minimize the formation of dibrominated byproducts. In contrast, the direct bromination of the alcohol in Route 2 might be a more straightforward transformation for smaller-scale preparations where the cost of the starting material is less of a limiting factor.
A Spectroscopic Showdown: Unmasking the Isomers of 2-(bromomethyl)-6-methoxypyridine
A detailed comparative analysis of the spectroscopic signatures of 2-(bromomethyl)-6-methoxypyridine and its positional isomers is crucial for researchers in medicinal chemistry and materials science. The subtle shifts in the placement of the bromomethyl and methoxy groups on the pyridine ring give rise to distinct spectral fingerprints. This guide provides a comprehensive comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data presented for clear, objective analysis.
The structural nuances between these isomers, while seemingly minor, can significantly impact their reactivity, binding affinities, and overall utility in various applications. Therefore, unambiguous identification through spectroscopic methods is paramount. This guide will focus on the key distinguishing features in the spectra of this compound and its isomers where the positions of the bromomethyl and methoxy substituents are varied around the pyridine ring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) - Pyridine Ring Protons | δ (ppm) - CH₂Br | δ (ppm) - OCH₃ | J (Hz) |
| This compound | 7.55 (dd), 7.32 (d), 6.99 (d) | 4.56 (s) | 3.94 (s) | J = 8.2, 7.3[1] |
| 2-Bromo-3-methoxypyridine | 7.97 (dd), 7.21 (dd), 7.12 (dd) | - | 3.90 (s) | J₄,₅ = 8.0, J₅,₆ = 4.8, J₄,₆ = 1.6[2] |
| 2-Bromo-5-methoxypyridine | 8.19 (d), 7.42 (d), 7.15 (dd) | - | 3.84 (s) | J₃,₄ = 8.8, J₄,₆ = 2.8[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) - Pyridine Ring Carbons | δ (ppm) - CH₂Br | δ (ppm) - OCH₃ |
| 2-Bromo-3-methoxypyridine | 155.1, 150.3, 142.4, 128.4, 122.8 | - | 56.5[2] |
| 2-Bromo-5-methoxypyridine | 155.9, 148.1, 141.8, 140.2, 123.1 | - | 55.8[2] |
Note: Specific ¹³C NMR data for this compound and many of its direct isomers are not extensively reported.
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν (C-H) aromatic | ν (C=C), ν (C=N) | ν (C-O-C) | ν (C-Br) |
| 2-Bromo-3-methoxypyridine | ~3060 | 1556, 1410 | 1076, 1049 | ~788[2] |
| 2-Bromo-5-methoxypyridine | ~3050 | ~1570, 1460 | ~1280, 1030 | ~780[2] |
Note: The IR spectra of these compounds will show characteristic bands for C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring, as well as vibrations associated with the methoxy and bromomethyl groups.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Bromo-3-methoxypyridine | C₆H₆BrNO | 188.02 | 187/189 | 158/160 ([M-CHO]⁺), 108 ([M-Br]⁺), 78[2] |
| 2-Bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | 187/189 | 159/161 ([M-CO]⁺), 108 ([M-Br]⁺), 78[2] |
| 2-Bromo-6-(bromomethyl)pyridine (Predicted) | C₆H₅Br₂N | 250.92 | 249/251/253 | [M-Br]⁺, [M-CH₂Br]⁺ |
Note: The mass spectra of these compounds will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom(s) (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz, with proton decoupling. A spectral width of 200-220 ppm is used. A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good spectrum.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr or sodium chloride (NaCl) plates.
Data Acquisition: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample, dissolved in a volatile solvent like methanol or dichloromethane, can be introduced via direct injection or through a gas chromatograph (GC) for separation prior to mass analysis. For EI, an electron energy of 70 eV is standard.
Mass Analysis: The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is scanned over a mass range appropriate for the compound and its expected fragments (e.g., m/z 50-300). The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.
Spectroscopic Comparison Workflow
The logical workflow for the spectroscopic comparison of this compound and its isomers is outlined in the following diagram.
References
Navigating Nucleophilic Reactivity: A Comparative Guide to the Cross-Reactivity of 2-(Bromomethyl)-6-methoxypyridine
For researchers, scientists, and drug development professionals, understanding the reactivity of building blocks is paramount for the successful synthesis of novel molecules. 2-(bromomethyl)-6-methoxypyridine is a versatile reagent in medicinal chemistry, prized for its ability to introduce a 2-methoxy-6-methylpyridine moiety. However, its utility is intrinsically linked to its reactivity profile with various functional groups present in complex molecules. This guide provides a comprehensive assessment of the cross-reactivity of this compound with common functional groups, offering illustrative experimental data and detailed protocols to inform synthetic strategy and reaction design.
The reactivity of this compound is primarily dictated by the benzylic bromide, which is susceptible to nucleophilic substitution.[1] The electron-donating methoxy group and the electron-withdrawing pyridine nitrogen influence the electrophilicity of the benzylic carbon, modulating its reactivity compared to simple benzyl bromides. This guide explores the reactions with primary amines, thiols, alcohols, and carboxylic acids, providing a framework for predicting and controlling reaction outcomes.
Quantitative Assessment of Cross-Reactivity
To facilitate a direct comparison, the following table summarizes the reactivity of this compound with representative nucleophiles from four key functional groups. The data, presented as reaction yields and relative reaction rates, is based on established principles of nucleophilicity and kinetic data from analogous reactions with benzyl bromide.[2][3][4] It is important to note that these values are illustrative and intended to demonstrate relative reactivity trends. Actual results may vary depending on specific reaction conditions.
| Functional Group | Nucleophile | Product | Reaction Yield (%) | Relative Rate Constant (k_rel) |
| Amine | n-Butylamine | 2-((Butylamino)methyl)-6-methoxypyridine | >95 | 100 |
| Thiol | Thiophenol | 2-((Phenylthio)methyl)-6-methoxypyridine | >98 | 500 |
| Alcohol | Ethanol | 2-(Ethoxymethyl)-6-methoxypyridine | 60 | 1 |
| Carboxylic Acid | Acetic Acid | (6-Methoxypyridin-2-yl)methyl acetate | 45 | 0.1 |
Disclaimer: The quantitative data presented in this table is illustrative and based on established nucleophilicity trends and data from analogous reactions. Direct experimental validation for this compound under these specific competitive conditions is recommended.
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity are provided below. These protocols can be adapted to specific research needs.
General Procedure for Reactivity Screening
A stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF) is prepared. Aliquots of this solution are then added to separate reaction vessels, each containing one of the selected nucleophiles (n-butylamine, thiophenol, ethanol, or acetic acid with a non-nucleophilic base like triethylamine for the carboxylic acid). The reactions are maintained at a constant temperature and monitored over time.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Quantitative analysis of the reaction progress can be achieved using reverse-phase HPLC.[5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maxima of the starting material and expected products.
-
Sample Preparation: Aliquots of the reaction mixture are taken at various time points, quenched (if necessary), and diluted with the initial mobile phase composition. The diluted samples are then filtered through a 0.22 µm syringe filter before injection.
-
Quantification: The percentage conversion and product formation can be calculated from the peak areas in the chromatograms, using calibration curves for the starting material and isolated products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Characterization
The identity of the reaction products can be confirmed using ¹H and ¹³C NMR spectroscopy. For example, in the reaction with n-butylamine, the disappearance of the benzylic bromide signal (around 4.5 ppm in ¹H NMR) and the appearance of a new singlet for the methylene group adjacent to the nitrogen (around 3.8 ppm) would indicate product formation.[6][7] Similarly, characteristic shifts in the ¹³C NMR spectrum would confirm the formation of the C-N bond.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and potential reaction outcomes.
Conclusion
The cross-reactivity of this compound follows established trends in nucleophilicity, with thiols being the most reactive, followed by amines, then alcohols, and finally carboxylic acids. This differential reactivity can be exploited for selective functionalization in complex molecules. The provided experimental protocols offer a robust framework for quantifying the reactivity of this important building block, enabling more precise and efficient synthetic planning in drug discovery and development. For unambiguous identification of all reaction components, especially in complex mixtures, the use of Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended as a complementary analytical technique.[5]
References
- 1. quora.com [quora.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum [chemicalbook.com]
- 7. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)-6-methoxypyridine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-(Bromomethyl)-6-methoxypyridine (CAS No. 156094-63-2), a chemical intermediate used in research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with care, recognizing its potential hazards. Based on available safety data, this compound is classified as hazardous.
In case of a spill:
-
Small spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or silica gel.[1] Transfer the absorbed material into a sealed, airtight container for hazardous waste disposal.[1]
-
Large spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. The primary and recommended method of disposal is through a licensed hazardous waste management company.[1]
-
Waste Identification and Segregation:
-
Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from heat and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[5] The recommended disposal method is typically high-temperature incineration by a licensed hazardous waste management facility.[6][7]
-
Summary of Safety and Hazard Information
The following table summarizes key hazard information for this compound and similar compounds. This data is essential for a proper risk assessment before handling and disposal.
| Property | Data | Reference(s) |
| CAS Number | 156094-63-2 | [3] |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [8] |
| Hazard Statements | H301 (Toxic if swallowed), H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage) | [3][8] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document is intended as a guide and does not replace the need for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow all applicable federal, state, and local regulations for hazardous waste disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chemscene.com [chemscene.com]
Essential Safety and Logistics for Handling 2-(Bromomethyl)-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Bromomethyl)-6-methoxypyridine (CAS No. 156094-63-2). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling to prevent exposure. The primary hazards include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[1] It may also cause respiratory irritation.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| Form | Solid | |
| Melting Point | 38-42 °C | |
| Signal Word | Danger | [2] |
| GHS Pictograms | GHS05, GHS07 | [2] |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3] A face shield may be necessary for splash hazards. | Prevents eye contact which can cause serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[3] | Prevents skin contact which causes irritation. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a type ABEK (EN14387) filter should be used, especially when handling the solid form where dust may be generated. | Protects against inhalation which may cause respiratory irritation.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended. | Provides a barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][7]
2. Personal Preparation:
-
Before handling, ensure all required PPE is donned correctly.
-
Inspect gloves for any signs of degradation or perforation before use.[3]
3. Handling the Chemical:
-
Avoid the formation of dust and aerosols.[3]
-
When weighing or transferring the solid, do so carefully to minimize dust generation.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[3][9]
4. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs, get medical advice/attention.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][6]
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and absorbent materials from spills, must be collected in a designated, properly labeled, and sealed hazardous waste container.
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[4]
-
Do not allow the product to enter drains or waterways.[3][11]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[7] The recommended disposal code is P501: Dispose of contents/container to an approved waste disposal plant.[3]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fr [fishersci.fr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
